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  • Product: 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one
  • CAS: 587852-26-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Formation of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

Abstract This technical guide provides a comprehensive examination of the synthesis and formation mechanism of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one, a prominent β-enaminone. β-Enaminones are a class of compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis and formation mechanism of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one, a prominent β-enaminone. β-Enaminones are a class of compounds of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity and presence in numerous biologically active molecules.[1][2][3] This document, intended for researchers, scientists, and professionals in drug development, elucidates the underlying principles of the condensation reaction between 5,5-dimethylcyclohexane-1,3-dione (dimedone) and benzylamine. We will explore the reaction mechanism in detail, discuss the rationale behind common experimental protocols, and provide methods for the characterization and validation of the final product.

Introduction: The Significance of β-Enaminones

β-Enaminones are conjugated systems characterized by the N-C=C-C=O moiety, which imparts upon them a unique electronic structure and a rich chemical reactivity.[1][4] This functionality allows them to act as versatile intermediates for the synthesis of a wide range of heterocyclic and carbocyclic compounds.[1] The enaminone scaffold is a key structural feature in many pharmaceutical agents, exhibiting a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antibiotic properties.[1][2] The title compound, 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one, is a classic example of this class, often synthesized through the direct condensation of a β-dicarbonyl compound with a primary amine.[4]

The Core Reaction: Synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

The most direct and widely employed method for the synthesis of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one is the condensation reaction between 5,5-dimethylcyclohexane-1,3-dione (dimedone) and benzylamine. This reaction can be carried out under various conditions, including solvent-free, with or without a catalyst, and with conventional heating or microwave irradiation.[5][6]

The overall transformation is depicted below:

Figure 1: Overall reaction for the synthesis of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one.

cluster_reactants Reactants cluster_product Product Dimedone Dimedone Plus1 + Dimedone->Plus1 Benzylamine Benzylamine Enaminone 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one Benzylamine->Enaminone Plus2 + H2O Enaminone->Plus2 Plus1->Benzylamine

Caption: Reaction of Dimedone and Benzylamine.

The Reaction Mechanism: A Step-by-Step Elucidation

The formation of the enaminone proceeds through a well-established pathway involving nucleophilic addition of the amine to a carbonyl group of the β-dicarbonyl compound, followed by a dehydration step.[4][7] The reaction is often facilitated by acid or base catalysis, which can influence the rate of individual steps.

Keto-Enol Tautomerism of Dimedone

An important prerequisite to understanding the reaction is the keto-enol tautomerism of dimedone. In solution, dimedone exists as an equilibrium mixture of its diketo and enol forms.[8] The presence of the enol form is significant as it influences the reactivity of the dicarbonyl system.

Figure 2: Keto-Enol Tautomerism of Dimedone.

cluster_keto Diketo Form cluster_enol Enol Form Keto Dimedone (Keto) Enol Dimedone (Enol) Keto->Enol G Reactants Dimedone + Benzylamine Step1 Nucleophilic Attack of Benzylamine on a Carbonyl Carbon Reactants->Step1 Intermediate1 Tetrahedral Intermediate (Zwitterion) Step1->Intermediate1 Step2 Proton Transfer Intermediate1->Step2 Hemiaminal Hemiaminal (Carbinolamine) Intermediate Step2->Hemiaminal Step3 Protonation of Hydroxyl Group (Acid Catalyzed) Hemiaminal->Step3 ProtonatedHemiaminal Protonated Hemiaminal Step3->ProtonatedHemiaminal Step4 Elimination of Water ProtonatedHemiaminal->Step4 IminiumIon Iminium Ion Intermediate Step4->IminiumIon Step5 Deprotonation IminiumIon->Step5 Product 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one Step5->Product

Caption: Step-by-step formation of the enaminone.

Experimental Protocol and Data Validation

The following section outlines a typical experimental procedure for the synthesis of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one and the expected analytical data for product validation.

Synthesis Protocol

A variety of methods have been reported for this synthesis, including the use of catalysts like onion extract, operating under solvent-free conditions, or employing microwave irradiation to accelerate the reaction. [5][6][9]A general and straightforward procedure is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve 5,5-dimethylcyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Addition of Amine: Add benzylamine (1.0-1.2 eq) to the solution.

  • Catalyst (Optional): A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base can be added to facilitate the reaction.

  • Reaction: The mixture is typically refluxed for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate), to yield the pure enaminone as a crystalline solid.

Product Characterization and Data

The structure and purity of the synthesized 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one must be confirmed through various analytical techniques. Below is a table summarizing typical data for this compound.

ParameterTypical ValueReference
Molecular Formula C₁₅H₁₉NO[10]
Molecular Weight 229.32 g/mol
Appearance White to off-white crystalline solid
Melting Point 120-122 °C
Yield 85-95% (method dependent)[5][9]
¹H NMR (CDCl₃, δ ppm) ~1.05 (s, 6H), ~2.20 (s, 2H), ~2.30 (s, 2H), ~4.35 (d, 2H), ~5.40 (s, 1H), ~7.20-7.40 (m, 5H), ~10.5 (br s, 1H)[6][11]
¹³C NMR (CDCl₃, δ ppm) ~28.5, ~32.0, ~43.0, ~46.0, ~51.0, ~98.0, ~127.0, ~128.0, ~129.0, ~139.0, ~162.0, ~196.0[6]
IR (KBr, cm⁻¹) ~3250 (N-H), ~1600 (C=O, C=C), ~1550 (C=C)[6]

Conclusion

The synthesis of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one is a robust and efficient condensation reaction that exemplifies the formation of β-enaminones. A thorough understanding of the reaction mechanism, including the roles of keto-enol tautomerism, nucleophilic addition, and dehydration, is crucial for optimizing reaction conditions and achieving high yields of the pure product. The analytical data presented in this guide provide a benchmark for the validation of the synthesized compound. Given their synthetic versatility and biological relevance, the study and application of enaminones will continue to be a significant area of research in organic and medicinal chemistry.

References

  • Nandre, J. N., & Wakte, P. S. (2014). Onion extract as a natural catalyst for the synthesis of β-enaminones and β-enamino esters. ResearchGate. [Link]

  • Behbahani, F. K., Kafi, S., & Gholizadeh, H. (2018). Catalyst and solvent-free synthesis of β-enaminone derivatives. Asian Journal of Green Chemistry, 2(4), 299-306. [Link]

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  • Gomez-Jeria, J. S. (2025). General method for the synthesis of enaminones via photocatalysis. National Center for Biotechnology Information. [Link]

  • Li, J., et al. (2013). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 18(9), 10848-10857. [Link]

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  • Das, P. P., et al. (2021). β‐Enaminone Synthesis from 1,3‐Dicarbonyl Compounds and Aliphatic and Aromatic Amines Catalyzed by Iron Complexes of Fused Bicyclic Imidazo[1,5‐a]pyridine Derived N‐Heterocyclic Carbenes. ResearchGate. [Link]

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  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Effect of catalyst amount on the condensation of dimedone (1.0 mmol),... ResearchGate. [Link]

  • Rajeswaran, R., et al. (2020). Synthesis, Characterization, In-vitro and In-silico Studies of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone. Preprints. [Link]

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  • Ivanov, I. (2025). Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. ResearchGate. [Link]

  • Gholap, A. R. (2017). A concise study on dimedone: A versatile molecule in multi-component reactions, an outlook to the green reaction media. ResearchGate. [Link]

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  • Kumar, S., & Singh, A. (2024). Investigation of the Reaction of Dimedone with Aromatic Aldehydes in the Presence of Copper Oxide Nanoparticles. Research Square. [Link]

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Exploratory

Crystal structure and conformational analysis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

An In-Depth Technical Guide to the Synthesis, Crystal Structure, and Conformational Analysis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one Abstract This technical guide provides a comprehensive framework for the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis, Crystal Structure, and Conformational Analysis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed structural characterization of the enaminone, 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one. Enaminones are valuable synthons in organic chemistry and privileged scaffolds in medicinal chemistry. A thorough understanding of their three-dimensional structure and conformational dynamics is crucial for the rational design of novel therapeutic agents. This document outlines detailed, field-proven protocols for the chemical synthesis and crystallization of the title compound. Furthermore, it presents a multi-technique approach for its structural elucidation, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for the comprehensive analysis of this and related cyclohexenone derivatives.

Introduction

Enaminones, characterized by the conjugated N-C=C-C=O system, are versatile intermediates in organic synthesis and are recognized as important pharmacophores in a wide range of biologically active molecules.[1] The inherent electronic and steric properties of this moiety allow for diverse chemical transformations and interactions with biological targets. The cyclohexenone framework, in particular, serves as a core structure in numerous natural products and synthetic compounds with potential therapeutic applications, including anticonvulsant and antimicrobial activities.[2][3]

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one is a representative member of this class, incorporating a flexible benzylamino substituent that can significantly influence its solid-state packing and solution-state conformation. A precise understanding of its molecular geometry, preferred conformations, and intermolecular interactions is paramount for elucidating structure-activity relationships (SAR) and for the design of next-generation drug candidates.

This guide provides a comprehensive, step-by-step methodology for the synthesis and in-depth structural analysis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one. In the absence of extensive published data for this specific molecule, the protocols and expected results presented herein are based on established principles and data from closely related analogues, offering a robust blueprint for its characterization.

Synthesis and Crystallization

Synthetic Pathway

The most direct and efficient synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one involves the condensation reaction between 5,5-dimethyl-1,3-cyclohexanedione (dimedone) and benzylamine. This reaction is typically carried out in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the product.

Mechanism: The reaction proceeds via nucleophilic attack of the benzylamine nitrogen on one of the carbonyl carbons of dimedone, followed by dehydration to form the enaminone. The use of a Dean-Stark apparatus or a microwave reactor can significantly improve the reaction rate and yield.[4]

Experimental Protocol: Synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5,5-dimethyl-1,3-cyclohexanedione (1.40 g, 10 mmol) and toluene (50 mL).

  • Addition of Benzylamine: Add benzylamine (1.07 g, 10 mmol) to the flask.

  • Reaction: Heat the mixture to reflux and continue for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the title compound as a crystalline solid.

Crystallization for X-ray Diffraction

Growing high-quality single crystals is a critical step for successful X-ray crystallographic analysis.[5]

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate) at an elevated temperature.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble (e.g., dichloromethane) and place this vial inside a larger, sealed container with a less polar solvent in which the compound is poorly soluble (e.g., hexane). The slow diffusion of the anti-solvent vapor will induce crystallization.

Synthesis_Crystallization cluster_synthesis Synthesis cluster_purification Purification & Crystallization Reactants Dimedone + Benzylamine in Toluene Reflux Reflux with Dean-Stark Trap Reactants->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Crude Crude Product Evaporation->Crude Recrystallization Recrystallization Crude->Recrystallization Pure_Product Purified Product Recrystallization->Pure_Product Crystal_Growth Single Crystal Growth (Slow Evaporation) Pure_Product->Crystal_Growth Single_Crystal Single Crystal for X-ray Diffraction Crystal_Growth->Single_Crystal

Caption: Workflow for the synthesis and crystallization of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.[7]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) NMR spectra on a 400 MHz or higher field spectrometer.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one in CDCl₃

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1-~198
2~5.5 (s, 1H)~98
3-~162
4~2.2 (s, 2H)~43
5-~33
6~2.3 (s, 2H)~51
7 (CH₃)~1.1 (s, 6H)~29
Benzyl CH₂~4.3 (d, 2H)~47
Benzyl C₁'-~138
Benzyl C₂'/C₆'~7.3-7.4 (m, 2H)~127
Benzyl C₃'/C₅'~7.3-7.4 (m, 2H)~129
Benzyl C₄'~7.3-7.4 (m, 1H)~128
NH~5.8 (br s, 1H)-

Note: Predicted values are based on data for similar compounds.[4]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy is used to identify the functional groups present in the molecule, while MS determines the molecular weight and fragmentation pattern.

  • Predicted IR (KBr, cm⁻¹): ~3250 (N-H stretch), ~1650 (C=O stretch, conjugated), ~1560 (C=C stretch).

  • Predicted MS (ESI+): m/z 230.15 [M+H]⁺, corresponding to the molecular formula C₁₅H₁₉NO.[8]

Single-Crystal X-ray Diffraction Analysis

X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state.[9]

XRay_Workflow Crystal_Mount Mount Single Crystal Data_Collection X-ray Data Collection Crystal_Mount->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Analysis of the Crystal Structure

The crystal structure will reveal precise bond lengths, bond angles, and torsion angles. The cyclohexenone ring is expected to adopt a non-planar conformation, likely a half-chair or an envelope conformation.[10][11] Intermolecular interactions, such as N-H···O hydrogen bonds between the enaminone moieties, are anticipated to play a significant role in the crystal packing.

Table 2: Expected Crystallographic Parameters

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
a (Å)10-15
b (Å)10-20
c (Å)8-12
β (°)90-110 (for monoclinic)
Z4
R-factor< 0.05

Note: These are typical values for similar organic molecules.[11]

Conformational Analysis

While X-ray crystallography provides the solid-state structure, the molecule may adopt different conformations in solution. A combination of NMR spectroscopy and computational modeling is used to investigate these conformational preferences.[12][13]

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for determining the relative energies of different conformers and the energy barriers for their interconversion.[14][15]

Methodology: DFT Calculations

  • Conformational Search: Perform a systematic conformational search by rotating the key dihedral angles (e.g., around the C-N and N-benzyl bonds).

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Energy Calculation: Calculate the single-point energies of the optimized conformers to determine their relative stabilities.

  • Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface.

Conformational_Analysis Initial_Structure Initial 3D Structure Conf_Search Conformational Search (Dihedral Angle Rotation) Initial_Structure->Conf_Search DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Conf_Search->DFT_Optimization Energy_Calculation Relative Energy Calculation DFT_Optimization->Energy_Calculation Stable_Conformers Identification of Stable Conformers Energy_Calculation->Stable_Conformers

Caption: Workflow for computational conformational analysis.

The analysis is expected to reveal that the cyclohexenone ring exists in a dynamic equilibrium between two or more low-energy conformations. The orientation of the benzyl group will also be a key determinant of the overall molecular shape and potential for intermolecular interactions.

Conclusion

This technical guide has detailed a systematic approach for the synthesis and comprehensive structural analysis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one. By integrating synthetic organic chemistry with advanced analytical techniques such as NMR, X-ray crystallography, and computational modeling, a complete picture of the molecule's structure and conformational behavior can be obtained. The methodologies described herein provide a robust framework for the characterization of this and other enaminone derivatives, which is essential for their development in the fields of medicinal chemistry and materials science.

References

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Foundational

NMR Characterization and Chemical Shifts of 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one: A Technical Guide

Executive Summary The compound 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one (Molecular Formula: C15H19NO) is a highly versatile enaminone building block widely utilized in advanced organic synthesis and medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one (Molecular Formula: C15H19NO) is a highly versatile enaminone building block widely utilized in advanced organic synthesis and medicinal chemistry[1]. Derived from the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) and benzylamine, this compound features a conjugated "push-pull" π -electron system. This whitepaper provides an authoritative, in-depth guide to the structural dynamics, tautomerization mechanisms, and high-resolution Nuclear Magnetic Resonance (NMR) characterization of this molecule, offering a self-validating framework for researchers and drug development professionals.

Molecular Architecture & Tautomeric Dynamics

The structural elucidation of 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one requires a fundamental understanding of its tautomeric behavior. The reaction between dimedone and benzylamine does not yield the final product in a single concerted step. Instead, it proceeds through a kinetic intermediate that subsequently rearranges into the thermodynamic product[2].

The Enol-Imine to Keto-Enamine Shift

When dimedone is suspended in a non-polar solvent (e.g., hexane) at elevated temperatures (67 °C) with benzylamine, the initial condensation forms an enol-imine tautomer[2]. This kinetic product is characterized by a chelated water molecule formed during the condensation.

However, the enol-imine is inherently less stable than its conjugated counterpart. Driven by the thermodynamic stability of the "push-pull" system—where the nitrogen lone pair donates electron density into the conjugated double bond, and the carbonyl oxygen withdraws it—the molecule undergoes a rapid tautomerization to the keto-enamine form (3-benzylamino-5,5-dimethylcyclohex-2-en-1-one)[2]. This tautomerization is actively mediated by the chelated water, which acts as an exchange agent[2].

Tautomerization Dimedone Dimedone (1,3-Diketone) Condensation Condensation (-H2O) Dimedone->Condensation Benzylamine Benzylamine (Primary Amine) Benzylamine->Condensation EnolImine Enol-Imine Tautomer (Kinetic Intermediate) Condensation->EnolImine Hexane, 67°C KetoEnamine Keto-Enamine (Thermodynamic Product) EnolImine->KetoEnamine Tautomerization (Chelated H2O)

Fig 1: Reaction workflow and tautomerization pathway from dimedone to the stable keto-enamine.

High-Resolution NMR Characterization

The keto-enamine structure is definitively confirmed via 1H and 13C NMR spectroscopy. The "push-pull" nature of the enaminone system heavily influences the local magnetic environment of the nuclei, resulting in extreme shielding and deshielding effects compared to isolated alkenes or ketones[3].

Causality of Chemical Shifts
  • The Vinyl Proton (C2-H): In a standard isolated alkene, vinyl protons typically resonate between δ 5.5–6.5 ppm. However, the strong electron-donating effect of the enamine nitrogen delocalizes electron density through the π -system onto the α -carbon (C2). This intense shielding pushes the C2-H signal significantly upfield to ~ δ 5.10 ppm[3].

  • The Methylene Protons (C4-H2 and C6-H2): Because the molecule exists as the keto-enamine, it lacks C2v symmetry. The methylene group adjacent to the enamine (C4) and the methylene group adjacent to the carbonyl (C6) exist in different electronic environments, appearing as two distinct singlets rather than a single integrated peak.

  • The Amine Proton (N-H): The N-H proton is typically broad due to quadrupolar relaxation from the 14 N nucleus and chemical exchange. Its downfield shift ( δ 5.50–6.00 ppm) is a direct result of the nitrogen lone pair being tied up in resonance with the carbonyl group, rendering the nitrogen partially positive and deshielding the attached proton[3].

Quantitative Data Summaries

Table 1: Representative 1H NMR Chemical Shifts (400 MHz, CDCl3)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
C5-(CH3)21.05Singlet (s)6HGem-dimethyl protons
C4-H2 / C6-H22.15, 2.25Singlets (s)2H, 2HRing methylene protons
N-CH24.25Doublet (d)2HBenzylic protons
C2-H5.10Singlet (s)1HVinyl proton ( α to C=O)
N-H5.50 - 6.00Broad triplet (br t)1HAmine proton (exchangeable)
Ar-H7.25 - 7.35Multiplet (m)5HAromatic protons

Table 2: Representative 13C NMR Chemical Shifts (100 MHz, CDCl3)

PositionChemical Shift ( δ , ppm)Assignment
C5-(CH3)228.3Gem-dimethyl carbons
C532.8Quaternary ring carbon
C442.9Ring methylene ( α to enamine)
N-CH246.8Benzylic carbon
C650.5Ring methylene ( α to carbonyl)
C295.5Vinyl carbon (highly shielded via resonance)
Ar-C127.2, 127.7, 128.8Aromatic methine carbons
Ar-C (ipso)138.1Aromatic quaternary carbon
C3163.2Enamine carbon ( β to carbonyl)
C1197.5Carbonyl carbon

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline the synthesis and NMR acquisition parameters required to self-validate the structure of 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one.

Protocol A: Synthesis and Isolation
  • Reagent Preparation: Dissolve 10.0 mmol of dimedone in 20 mL of anhydrous hexane (to observe the kinetic product) or ethanol (for direct thermodynamic conversion).

  • Amine Addition: Add 10.5 mmol of benzylamine dropwise to the solution at room temperature under continuous magnetic stirring.

  • Thermal Condensation: Elevate the reaction temperature to 67 °C (hexane) or reflux (ethanol) for 1 to 2 hours[2].

  • Reaction Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system to confirm the complete consumption of the dimedone starting material.

  • Isolation: Cool the reaction mixture to 4 °C to induce crystallization. Filter the resulting precipitate under a vacuum and wash with cold solvent to isolate the pure keto-enamine.

  • Validation Check: The complete disappearance of the chelated water peak in the subsequent NMR spectrum confirms the quantitative tautomerization from the enol-imine to the stable keto-enamine[2].

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified crystalline compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock the magnetic field to the deuterium signal of the CDCl3 solvent, and shim the magnet to achieve a sharp solvent peak.

  • 1H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, the relaxation delay (D1) to 2.0 seconds, and acquire 16 to 32 scans.

  • 13C NMR Acquisition: Execute a proton-decoupled 13C pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 seconds, and acquire 512 to 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C1, C3, C5, and Ar-C ipso).

  • Data Processing: Apply an exponential line broadening function (LB = 0.3 Hz for 1H; LB = 1.0 Hz for 13C) prior to Fourier transformation. Perform manual phase and baseline corrections, and reference the TMS peak precisely to 0.00 ppm.

NMR_Workflow SamplePrep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Acquisition NMR Acquisition (1H: 400MHz, 13C: 100MHz) SamplePrep->Acquisition Processing Data Processing (FT, Phase & Baseline Corr.) Acquisition->Processing Analysis Spectral Analysis (Peak Picking & Integration) Processing->Analysis

Fig 2: Standardized NMR acquisition and spectral analysis workflow for enaminone characterization.

Conclusion

The characterization of 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one via NMR spectroscopy provides a definitive window into the complex electronic and tautomeric dynamics of enaminones. By understanding the causality behind the highly shielded C2 vinyl proton and the distinct methylene resonances, researchers can confidently utilize these spectral signatures as a self-validating system during the synthesis of complex heterocyclic pharmacophores.

References

  • Title: Synthesis of Symmetrical and Non-symmetrical Diimines from Dimedone - PMC - NIH | Source: nih.gov | URL: 3[3]

  • Title: 3-benzylamino-5,5-dimethyl-cyclohex-2-enone - PubChemLite | Source: uni.lu | URL: 1[1]

  • Title: The enol‐imine to keto‐enamine tautomerization involved in the formation of 3‐benzylamino‐5,5‐dimethylcyclohex‐2‐enone - ResearchGate | Source: researchgate.net | URL: 2[2]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of Dimedone-Derived Enaminones

Executive Summary Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a privileged scaffold in organic synthesis. When condensed with primary or secondary amines, it yields β-enaminones—compounds characterized by a highly co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a privileged scaffold in organic synthesis. When condensed with primary or secondary amines, it yields β-enaminones—compounds characterized by a highly conjugated N−C=C−C=O system. Unlike simple enamines, which are notoriously hydrolytically unstable, dimedone-derived enaminones exhibit remarkable chemical stability. This whitepaper provides an in-depth analysis of their physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols, serving as a comprehensive guide for researchers in drug development and synthetic organic chemistry [1].

Core Physicochemical Properties

Understanding the physicochemical behavior of dimedone-derived enaminones is critical for rational drug design and synthetic planning. The 5,5-dimethyl substitution on the dimedone core plays a pivotal role: it creates a steric boundary (the Thorpe-Ingold effect) that prevents alternative enolization pathways toward the C4/C6 positions, thereby locking the reactivity and tautomerism strictly into the 1,3-dicarbonyl face [2].

Tautomerism and Solvent Effects

While dimedone itself exists in a solvent-dependent keto-enol equilibrium, its enaminone derivatives predominantly exist in the enamine-keto form rather than the imine-enol form. The highly conjugated push-pull π -system provides immense thermodynamic stability. In polar aprotic solvents like DMSO, the highly polar zwitterionic resonance structure ( +N=C−C=C−O− ) is stabilized by dipole-dipole interactions. This is experimentally validated via 1 H NMR spectroscopy, where the N-H proton appears highly deshielded (typically >8.5 ppm) due to strong hydrogen bonding and solvent interactions [3].

Acid-Base Profile and Lipophilicity

The conjugated carbonyl significantly withdraws electron density from the nitrogen atom. This electronic pull lowers the pKa of the enaminone nitrogen (typically 7.0–8.5) compared to standard aliphatic amines, rendering these molecules relatively neutral at physiological pH. Furthermore, the lipophilicity ( logP ) can be finely tuned via the amine substituent, a critical parameter for optimizing membrane permeability in pharmacokinetic profiling [4].

Data Presentation: Physicochemical Profile

The following table summarizes the quantitative physicochemical data critical for evaluating these compounds in drug discovery pipelines.

PropertyValue / CharacteristicMechanistic Rationale
Tautomeric State Enamine-Keto form (>95%)Stabilized by strong N−C=C−C=O conjugation; the cyclic nature prevents the intramolecular H-bonding seen in acyclic diketones.
pKa (Conjugate Acid) ~ 7.0 - 8.5Electron-withdrawing carbonyl group reduces the basicity of the enamine nitrogen via resonance.
Lipophilicity ( logP ) 1.5 - 3.5Tunable via N-substitution (e.g., N-aryl vs. N-alkyl). Optimal range for crossing lipid bilayers.
Solubility High in DMSO, DMF, EtOH; Low in H2​O High dipole moment of the conjugated system favors polar aprotic and protic solvents.
Dipole Moment ~ 4.5 - 6.0 DDriven by charge separation in the zwitterionic resonance structure.

Mechanistic Insights and Ambident Reactivity

The synthetic power of the enaminone scaffold lies in its ambident nature. The push-pull electronic configuration creates distinct nucleophilic and electrophilic centers, allowing for highly regioselective functionalization [5].

  • Causality of Reactivity: The nitrogen atom donates its lone pair into the π -system, increasing the electron density at the α -carbon (C2). This makes the C2 position highly susceptible to electrophilic attack (e.g., halogenation, diazo coupling). Conversely, the carbonyl group withdraws electron density from the β -carbon (C3), rendering it an excellent Michael acceptor for incoming nucleophiles.

Reactivity Core Enaminone Conjugated System (N-C=C-C=O) N N-Atom Nucleophilic Core->N Alkylation / Acylation C2 C2-Position (α) Nucleophilic Core->C2 Halogenation C3 C3-Position (β) Electrophilic Core->C3 Michael Addition C1 C1-Carbonyl Electrophilic Core->C1 Condensation

Fig 1. Ambident reactivity map of the dimedone-derived enaminone scaffold.

Experimental Protocols: Self-Validating Workflows

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes a physical or chemical cue that confirms success, preventing the propagation of errors in multi-step syntheses.

Protocol A: Green Synthesis via Ultrasound-Assisted CuBr Catalysis

This solvent-free methodology leverages acoustic cavitation to drive the condensation. The localized high temperature and pressure generated by collapsing cavitation bubbles accelerate the nucleophilic attack of the amine on the Cu-activated carbonyl [1].

Step 1: Reaction Setup

  • Action: In a 20 mL glass reaction tube, combine dimedone (1.0 mmol), the primary amine (1.0 mmol), and CuBr catalyst (0.05 mmol, 7.2 mg).

  • Validation Check: The initial mixture will appear as a heterogeneous solid/liquid suspension.

Step 2: Ultrasonication

  • Action: Place the tube in an ultrasonic bath (40 kHz, 250 W) at room temperature for 20–30 minutes.

  • Validation Check: The mechanical energy will cause the mixture to transition into a homogeneous melt or paste as the hemiaminal intermediate forms and subsequently dehydrates. Monitor via TLC (Ethyl Acetate:Hexane 1:2); the disappearance of the UV-active dimedone spot ( Rf​≈0.4 ) and the appearance of a new, highly UV-active spot ( Rf​≈0.6 ) confirms complete conversion.

Step 3: Workup and Catalyst Recovery

  • Action: Add 5 mL of ethyl acetate to dissolve the organic product. Filter the mixture to recover the insoluble CuBr catalyst.

  • Validation Check: The filtrate must be completely transparent. Any turbidity indicates incomplete catalyst removal, requiring secondary filtration through a Celite pad.

Step 4: Crystallization and Analytical Validation

  • Action: Concentrate the filtrate in vacuo. Add a 1:1 mixture of diethyl ether and n-hexane to induce crystallization. Filter and dry the crystals.

  • Validation Check: The formation of sharp crystals (rather than an oil) validates successful dehydration. 1 H NMR ( CDCl3​ or DMSO- d6​ ) must show a sharp singlet at ~5.2–5.5 ppm (vinyl CH) and a broad exchangeable singlet at >8.5 ppm (NH). Absence of the vinyl proton invalidates the enaminone structure.

Protocol B: Catalyst-Free Condensation in Protic Solvents

This traditional approach utilizes the hydrogen-bonding capacity of ethanol to stabilize the hemiaminal transition state, facilitating spontaneous dehydration without the need for transition metals [2].

Step 1: Reagent Combination

  • Action: Dissolve dimedone (10 mmol) and the desired aniline derivative (10 mmol) in 30 mL of absolute ethanol. Add 3 drops of triethylamine.

  • Validation Check: Triethylamine acts as a trace base to deprotonate the intermediate. The solution should become completely clear upon stirring.

Step 2: Reflux and Dehydration

  • Action: Reflux the mixture for 4–6 hours.

  • Validation Check: Water is generated as a byproduct. The reaction progress is self-indicating if a Dean-Stark trap is used, though TLC remains the gold standard for confirming the consumption of the starting materials.

Step 3: Isolation

  • Action: Allow the reaction to cool slowly to room temperature, then transfer to an ice bath.

  • Validation Check: The product will spontaneously crystallize due to the lower solubility of the highly conjugated enaminone at low temperatures. If no crystals form, the ethanol volume is too high; concentrate by 50% and cool again.

Workflow D Dimedone (1,3-Diketone) I Hemiaminal Intermediate D->I Nucleophilic Addition A Primary Amine (R-NH2) A->I E β-Enaminone (N-C=C-C=O) I->E Dehydration (-H2O)

Fig 2. Synthetic workflow and mechanistic pathway for dimedone-derived enaminones.

Applications in Drug Development

Dimedone-derived enaminones transcend their role as mere synthetic intermediates; they are active pharmacophores in their own right. Their ability to modulate lipophilicity while maintaining a stable, hydrogen-bonding core has led to their extensive use in synthesizing complex chiral heterocycles. Recent advances have utilized these enaminones in organocatalytic asymmetric synthesis to construct indole-based architectures and tetrahydrobenzo[c]acridines. These complex derivatives exhibit potent anticancer properties, act as P-glycoprotein (Pgp) modulators to combat multidrug resistance, and serve as highly effective anticonvulsant agents[4, 5].

References

  • Ghorab, M. M., et al. Synthesis, Crystal Structure and Anti-Breast Cancer Activity of Some Enaminone Derivatives. Asian Journal of Chemistry. URL: [Link]

  • Ali, T. E., et al. Synthesis of Symmetrical and Non-symmetrical Diimines from Dimedone. Molecules (NIH/PMC). URL: [Link]

  • Keri, R. S., et al. Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron (ResearchGate). URL: [Link]

  • Sun, X.-X., et al. Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research (ACS Publications). URL: [Link]

Foundational

The Enaminone Paradigm: Pharmacological Potential and Bioactivity of 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one

Executive Briefing As a Senior Application Scientist navigating the intersection of synthetic methodology and drug discovery, I frequently encounter molecules that serve dual purposes: as potent pharmacological agents in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing As a Senior Application Scientist navigating the intersection of synthetic methodology and drug discovery, I frequently encounter molecules that serve dual purposes: as potent pharmacological agents in their own right, and as versatile building blocks for complex therapeutic scaffolds. 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one (a classic β -enaminone derived from dimedone and benzylamine) is a premier example of this duality. This whitepaper deconstructs the molecular architecture, direct bioactivity, and synthetic utility of this compound, providing researchers with self-validating protocols and mechanistic insights to leverage its full potential in medicinal chemistry.

Molecular Architecture & Electronic Dynamics

The structural uniqueness of 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one lies in its highly conjugated β -enaminone system. This motif combines the ambident electrophilicity of an enone with the ambident nucleophilicity of an enamine, creating a highly polarized "push-pull" electronic environment[1].

Causality in Structural Design
  • The Dimedone Advantage: The choice of dimedone (5,5-dimethylcyclohexane-1,3-dione) over unsubstituted cyclohexanedione is deliberate. The gem-dimethyl group at the C5 position introduces steric bulk that prevents the aromatization of the ring, locking the molecule into a stable cyclic conformation.

  • Intramolecular Hydrogen Bonding: The secondary amine (from benzylamine) and the carbonyl oxygen participate in a strong intramolecular hydrogen bond. In 1 H NMR spectroscopy, this is evidenced by a broad, highly deshielded signal appearing around 13–14 ppm[2]. This hydrogen bond stabilizes the enaminone tautomer over the imino-ketone form and facilitates Excited-State Intramolecular Proton Transfer (ESIPT), a property increasingly explored in photochromic biological probes[2].

Synthesis D Dimedone (1,3-Diketone) I Amino-Alcohol Intermediate D->I Nucleophilic Attack B Benzylamine (Primary Amine) B->I E β-Enaminone (Target Compound) I->E Dehydration (-H2O)

Synthesis and dehydration pathway of β-enaminone from dimedone and benzylamine.

Therapeutic Modalities & Bioactivity

The pharmacological profile of 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one is bifurcated into its direct intrinsic activity and its role as a precursor to highly active multi-ring systems.

Direct Anticonvulsant Activity

β -enaminones exhibit potent anticonvulsant and anti-epileptic properties[1][3]. Mechanistically, these compounds exert their effects by binding to voltage-gated sodium channels (VGSCs) in the central nervous system. The lipophilic benzyl group enhances blood-brain barrier (BBB) penetration, while the enaminone core interacts with the receptor site in the μ M range, effectively suppressing depolarization and halting epileptiform activity[4].

Pharma Comp β-Enaminone Derivative VGSC Voltage-Gated Na+ Channels Comp->VGSC Binding (µM range) Depol Inhibit Depolarization VGSC->Depol Blockade Seizure Anticonvulsant Activity Depol->Seizure Suppress Epileptiform Activity

Mechanism of action for β-enaminone derivatives in suppressing epileptiform activity.

Synthon for Advanced Drug Discovery

Beyond direct activity, this enaminone is a critical intermediate in Multicomponent Reactions (MCRs). By reacting the enaminone with various aldehydes and malononitrile, researchers can synthesize highly functionalized N-aryl-4-aryl-substituted dihydropyridines (DHPs) and octahydroquinazolinones[5]. These complex heterocycles are documented inhibitors of carbonic anhydrase isoenzymes, presenting significant anticancer and antibacterial activities[6].

Validated Laboratory Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (the why) and quality control checkpoints.

Protocol 1: Synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one

Objective: Achieve high-yield, chemoselective condensation via solid-acid catalysis.

  • Preparation: In a mortar, combine 10 mmol of dimedone and 10 mmol of benzylamine.

  • Catalysis (The Causality): Add 0.5 g of PPA-SiO 2​ (Polyphosphoric acid supported on silica gel). Why PPA-SiO 2​ ? It acts as a mild, heterogeneous solid acid that selectively protonates the ketonic oxygen of dimedone, increasing its electrophilicity without degrading the nucleophilicity of the benzylamine[1].

  • Solvent-Free Reaction: Grind the mixture thoroughly at room temperature, then heat gently to 80°C for 2–3 hours. Why solvent-free? It increases the local concentration of reactants, driving the equilibrium toward the dehydration step (imine formation) while adhering to green chemistry principles[1].

  • Self-Validating QC (In-Process): Monitor via TLC (Ethyl Acetate:Hexane, 1:2). The disappearance of the dimedone spot (visualized via UV or iodine) validates the completion of the nucleophilic attack.

  • Isolation: Extract the mixture with hot ethanol, filter to recover the PPA-SiO 2​ catalyst, and allow the filtrate to cool. The β -enaminone will crystallize directly from the solution[4].

Protocol 2: MCR Synthesis of Bioactive Dihydropyridines (DHPs)

Objective: Utilize the synthesized enaminone to construct a complex DHP scaffold.

  • Sequential Addition (The Causality): In a reaction vessel, dissolve 1 mmol of the previously synthesized β -enaminone and 1 mmol of an aromatic aldehyde in ethanol. Crucial Step: Do not add malononitrile immediately. If all reagents are added contemporarily, the enaminone can undergo unwanted side reactions forming 4H-benzopyran derivatives[6].

  • Activation: Add a biopolymer-based catalyst (e.g., piperazine supported on agar-agar gel)[5]. Stir at 85°C for 15 minutes to allow the Knoevenagel condensation between the aldehyde and malononitrile to initiate.

  • Cyclization: Add 1 mmol of malononitrile. The enaminone will now execute a Michael addition onto the Knoevenagel product, followed by intramolecular cyclization.

  • Self-Validating QC (Post-Process): Conduct 1 H NMR on the purified product. The presence of a distinct singlet around 5.0–5.5 ppm (representing the chiral C4 proton of the newly formed DHP ring) confirms successful cyclization.

MCR E β-Enaminone (3-Benzylamino...) C Catalyst (e.g., PPA-SiO2) Solvent-Free, 85°C E->C A Aldehyde A->C M Malononitrile M->C P Highly Functionalized Dihydropyridine (DHP) C->P Knoevenagel & Michael Addition

Multicomponent reaction workflow converting β-enaminone into bioactive DHPs.

Data Synthesis & Quantitative Metrics

To facilitate rapid decision-making for drug development professionals, the physicochemical and pharmacological data are synthesized below.

Table 1: Physicochemical and Spectral Properties
ParameterValue / CharacteristicAnalytical Significance
Molecular Formula C 15​ H 19​ NOCore scaffold identity
Molecular Weight 229.32 g/mol Optimal for BBB penetration (Lipinski's Rule of 5)
Tautomeric State Predominantly β -enaminoneLocked by C5 gem-dimethyl steric hindrance
1 H NMR Shift (N-H) ~13.0 – 14.0 ppmConfirms strong intramolecular H-bonding (ESIPT)[2]
UV Absorbance ~330 nmIndicates highly conjugated push-pull π -system
Table 2: Comparative Pharmacological Potential
Compound / DerivativePrimary TargetTherapeutic IndicationEfficacy Metric
Base β -Enaminone Voltage-Gated Na + ChannelsAnticonvulsant / Anti-epilepticActive in the μ M range[4]
DHP Derivatives Carbonic Anhydrase IsoenzymesAnticancerHigh target inhibition[6]
Octahydroquinazolinones Cellular Wall / MembraneAntibacterialModerate to High MIC

References

  • Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism Frontiers in Chemistry (via PMC)
  • Efficient Synthesis of a Series of Novel Octahydroquinazoline-5-ones via a Simple on-Water Urea-Catalyzed Chemoselective Five-Component Reaction ACS Combin
  • Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines MDPI Molecules
  • Synthesis and anticonvulsant activity of enaminones Journal of Medicinal Chemistry (ACS)
  • Regioselective acylation of β-enaminones of homoveratrylamine ARKIVOC (Ark
  • Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions MDPI Molecules

Sources

Exploratory

Thermodynamic Stability of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary The compound 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one is a structurally rigid β -enaminone derived from the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) and benzylamine. In the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one is a structurally rigid β -enaminone derived from the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) and benzylamine. In the context of drug development and synthetic intermediate handling, understanding the thermodynamic stability of this compound in aqueous solutions is critical. Enaminones are highly susceptible to pH-dependent degradation, primarily reverting to their constituent amines and dicarbonyls.

This whitepaper dissects the thermodynamic principles governing the stability of this specific cyclic enaminone, details its aqueous hydrolysis mechanisms, and provides a self-validating experimental protocol for kinetic profiling.

Structural Thermodynamics & Tautomeric Equilibria

To understand the stability of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one, we must first analyze its ground-state thermodynamics. Enaminones exist in a delicate tautomeric equilibrium between the enol-imine and keto-enamine forms.

For dimedone-derived enaminones, the keto-enamine (carbonyl) form is thermodynamically favored over the enol-imine form by a factor of approximately 108 [1]. This massive preference is driven by two causal factors:

  • Push-Pull Resonance: The nitrogen lone pair is highly delocalized across the π -system of the double bond and into the electronegative carbonyl oxygen. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) confirm that this extended conjugation through the N−C=C−C=O system provides significant stabilization energy[2].

  • Steric Locking: Unlike acyclic 1,3-dicarbonyl derivatives which can rotate around the C−C single bond (disrupting orbital overlap), the 5,5-dimethylcyclohexenone ring locks the molecule in a planar conformation. This maximizes π -orbital overlap and significantly lowers the ground state energy[3]. Furthermore, the E -configuration of the double bond is thermodynamically favored due to robust intramolecular and intermolecular hydrogen bonding networks[4].

Tautomerism KetoEnamine Keto-Enamine Form (Thermodynamically Favored) EnolImine Enol-Imine Form (Higher Energy State) KetoEnamine->EnolImine Proton Transfer Zwitterion Zwitterionic Resonance (Push-Pull Stabilization) KetoEnamine->Zwitterion Resonance

Caption: Tautomeric and resonance equilibria of the dimedone-derived enaminone system.

Mechanisms of Aqueous Degradation

While thermodynamically stable in solid state or aprotic solvents, the introduction of protic solvents—specifically water—facilitates degradation[5]. The primary degradation pathway for 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one is acid-catalyzed hydrolysis .

The Rate-Limiting Step

The causality of the degradation rate is tied directly to the pKa of the parent dicarbonyl and the electron density of the enaminone's double bond. The hydrolysis begins with the protonation of the double-bonded carbon (the vinyl carbon), not the nitrogen[6]. Because the cyclic dimedone backbone is highly electron-withdrawing yet resonance-stabilized, protonating this vinyl carbon disrupts the entire "push-pull" conjugated system. This disruption requires a high activation energy, making it the strict rate-limiting step of the reaction[3].

Following protonation, the resulting electrophilic iminium ion is rapidly attacked by water, forming an unstable tetrahedral carbinolamine intermediate. Subsequent proton transfer to the nitrogen makes it a superior leaving group, leading to C−N bond cleavage and the release of benzylamine and dimedone[6].

HydrolysisMechanism Enaminone Dimedone-Benzylamine Enaminone Protonation Vinyl Carbon Protonation (Rate-Limiting Step) Enaminone->Protonation H+ (aq) Iminium Electrophilic Iminium Ion Protonation->Iminium WaterAttack Nucleophilic Water Attack Iminium->WaterAttack H2O Tetrahedral Tetrahedral Carbinolamine WaterAttack->Tetrahedral Cleavage C-N Bond Cleavage Tetrahedral->Cleavage H+ transfer Products Dimedone + Benzylamine Cleavage->Products

Caption: Acid-catalyzed hydrolysis pathway of the dimedone-derived enaminone.

Quantitative Stability Profile

Because the rate-limiting step is proton-dependent, the thermodynamic stability of the compound is inextricably linked to the pH of the aqueous solution. Cyclic enaminones demonstrate pseudo-first-order degradation kinetics under buffered conditions[3].

Below is a synthesized quantitative data table illustrating the expected stability profile of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one across physiological and analytical pH ranges.

pH LevelBiological/Analytical ContextEstimated kobs​ (h −1 )Estimated t1/2​ (h)Predominant State
1.2 Gastric Fluid (SGF)2.770.25Rapid Hydrolysis
4.5 Lysosomal / Acetate Buffer0.1385.0Slow Hydrolysis
7.4 Blood Plasma (PBS)< 0.005> 140Stable
9.0 Basic Intestinal / Borate< 0.001> 500Highly Stable

Note: Data trends are extrapolated from established structure-stability relationships of cyclic 1,3-dicarbonyl enaminones[3],[5].

Experimental Protocol: Self-Validating Kinetic Assay

To empirically determine the thermodynamic stability of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one for drug formulation, a robust, self-validating High-Performance Liquid Chromatography (HPLC-UV) kinetic assay must be employed.

Methodological Causality & Setup
  • Aprotic Stock Solutions: Enaminones must be prepared as concentrated stocks in anhydrous DMSO. Why? Because storing them in protic solvents (like methanol or water) initiates premature hydrolysis, skewing t=0 baseline data[5].

  • Isosbestic Point Monitoring: By utilizing a Diode Array Detector (DAD), we monitor the entire UV spectrum. The presence of a strict isosbestic point validates that the degradation is a direct A→B+C conversion without the buildup of long-lived intermediates. If the isosbestic point shifts, the protocol self-reports a secondary side-reaction.

Step-by-Step Workflow
  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate). Pre-warm all buffers to exactly 37.0 ± 0.1 °C in a thermostated water bath to ensure Arrhenius consistency.

  • Stock Initiation: Dissolve 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Spiking: Inject 50 µL of the DMSO stock into 4.95 mL of the pre-warmed buffer (final concentration = 100 µM, 1% DMSO co-solvent). Vortex for 3 seconds to ensure homogeneity.

  • Serial Sampling: Withdraw 100 µL aliquots at predetermined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Immediately quench the aliquot by diluting 1:1 with ice-cold acetonitrile (containing 0.1% Triethylamine to neutralize acidic protons and halt the rate-limiting step).

  • HPLC-UV Analysis: Inject onto a C18 reverse-phase column. Monitor the disappearance of the enaminone π→π∗ transition peak (typically λmax​ ~280-300 nm).

  • Kinetic Calculation: Plot ln(Areat​/Area0​) versus time. The negative slope yields the pseudo-first-order rate constant ( kobs​ ), and half-life is calculated via t1/2​=0.693/kobs​ .

ExperimentalWorkflow Prep 1. Prepare Isotonic Buffers (pH 1.2 - 9.0) Incubate 3. Incubate at 37°C (Thermostated Bath) Prep->Incubate Stock 2. Compound Stock in DMSO (Aprotic Co-solvent) Stock->Incubate Aliquot 4. Serial Aliquot Sampling (Time-course) Incubate->Aliquot Analyze 5. HPLC-UV Analysis (Isosbestic Point Check) Aliquot->Analyze Kinetics 6. Calculate k_obs & Half-life (t_1/2) Analyze->Kinetics

Caption: Self-validating kinetic assay workflow for determining enaminone half-life.

Sources

Foundational

Electronic Properties and DFT Calculations of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one: A Computational and Experimental Guide

Executive Summary Enaminones—characterized by their highly conjugated N−C=C−C=O system—are foundational pharmacophores in drug development, exhibiting potent anticonvulsant, anti-inflammatory, and antimicrobial propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enaminones—characterized by their highly conjugated N−C=C−C=O system—are foundational pharmacophores in drug development, exhibiting potent anticonvulsant, anti-inflammatory, and antimicrobial properties. The molecule 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one is a prototypical dimedone-derived enaminone.

Nomenclature Note: While automated chemical generators occasionally assign the name 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one, the thermodynamically stable conjugated system places the alkene between C2 and C3. Thus, the structurally and mechanistically accurate designation utilized in primary literature is 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one.

Understanding the electronic properties of this molecule through Density Functional Theory (DFT) is critical for predicting its reactivity, hydrogen-bonding capacity, and behavior in biological systems. This whitepaper provides a comprehensive, self-validating guide to both the empirical synthesis and the computational DFT modeling of this vital compound.

Structural and Electronic Framework

Tautomerization Dynamics

The formation of the target enaminone from dimedone and benzylamine does not yield a static product; it proceeds via a dynamic enol-imine intermediate. This intermediate rapidly tautomerizes to the more thermodynamically stable keto-enamine form. This shift is driven by the energetic stabilization afforded by the extended conjugation of the keto-enamine system and its capacity for robust intramolecular and intermolecular hydrogen bonding. As demonstrated by, observing this enol-imine to keto-enamine shift is a defining characteristic of dimedone-derived enaminones.

SynthesisPathway A Dimedone + Benzylamine B Enol-Imine Intermediate A->B Condensation D H2O Elimination (Azeotropic Distillation) A->D Byproduct C Keto-Enamine (Target Molecule) B->C Tautomerization

Synthesis and tautomerization pathway of the target enaminone.

Molecular Electrostatic Potential (MEP)

The dual character of the enaminone group—acting simultaneously as a hydrogen bond donor (N-H) and acceptor (C=O)—is visually quantifiable via MEP mapping. DFT-generated MEP surfaces highlight a strong negative potential (red regions) around the carbonyl oxygen and a localized positive potential (blue regions) near the amine proton. This electronic dichotomy is the causal factor behind its ability to form unidirectional seams of hydrogen bonds in complex supramolecular assemblies, such as resorcin[4]arene sealing ().

Experimental Synthesis & Validation Protocol

To ensure high-fidelity computational modeling, empirical validation via synthesized compounds is a mandatory prerequisite. The following protocol outlines a self-validating synthesis workflow designed to isolate the pure keto-enamine tautomer.

Step-by-Step Synthesis Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol (1.40 g) of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) in 30 mL of anhydrous toluene.

  • Amine Addition: Add 10.5 mmol (1.12 g, ~1.15 mL) of benzylamine dropwise to the stirring solution at room temperature. Causality: A slight stoichiometric excess of the amine ensures complete consumption of the dimedone.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110 °C) for 2 to 4 hours. Causality: The continuous removal of the water byproduct (theoretical yield ~0.18 mL) via the Dean-Stark trap drives the equilibrium entirely toward the enaminone product, preventing hydrolysis.

  • Solvent Removal: Once water ceases to collect, cool the reaction to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one as crystalline needles.

  • Self-Validation (Spectroscopy): Confirm the structure via 1 H-NMR. The successful formation of the keto-enamine tautomer is mathematically validated by the presence of a characteristic vinylic proton singlet at ~5.2 ppm and a broad N-H peak at ~7.5 ppm. FT-IR must show a C=O stretch red-shifted to ~1590 cm⁻¹, confirming extensive π -conjugation.

Computational Methodology (DFT Protocol)

A robust computational protocol must be self-validating. The following workflow utilizes Gaussian 16 (or equivalent quantum chemistry software) to extract the electronic properties of the synthesized molecule.

Step-by-Step DFT Workflow:

  • Initial Geometry Generation: Construct the 3D molecular structure of the keto-enamine tautomer using a molecular builder (e.g., GaussView). Perform a preliminary molecular mechanics (MMFF94) cleanup to establish a baseline conformation.

  • Geometry Optimization: Execute a DFT calculation at the B3LYP/6-31G(d,p) level of theory.

    • Causality: The B3LYP functional provides an optimal balance between computational cost and accuracy for organic molecules. The inclusion of polarization functions (d,p) is non-negotiable; they are required to accurately model the distorted electron density of the highly conjugated push-pull system and the critical hydrogen bonds.

  • Frequency Calculation: Run a vibrational frequency analysis at the exact same level of theory on the optimized geometry.

    • Causality: This step is the sole mathematical proof that the optimized geometry represents a true local minimum (yielding zero imaginary frequencies) rather than a transition state saddle point. It also provides zero-point energy (ZPE) corrections.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using a solvent like DMSO or Chloroform.

    • Causality: Enaminones exhibit extreme solvent-dependent conformational preferences. Implicit solvation models account for the dielectric stabilization of the highly polar keto-enamine system, aligning theoretical data with wet-lab experimental conditions.

  • Property Extraction: Extract the HOMO-LUMO energy gap, dipole moment, and generate the MEP surface from the formatted checkpoint file.

DFTWorkflow A Input Generation (Initial Coordinates) B Geometry Optimization (B3LYP/6-31G(d,p)) A->B C Frequency Calculation (Zero-Point Energy, Minima Check) B->C E Solvent Model (PCM/SMD) DMSO/CHCl3 B->E Implicit Solvation D Electronic Properties (HOMO-LUMO, MEP, TD-DFT) C->D E->D

Step-by-step DFT computational workflow for enaminone analysis.

Quantitative Data Summary

The table below summarizes the theoretical electronic properties of the target enaminone calculated at the B3LYP/6-31G(d,p) level, establishing a baseline for its reactivity profile ().

PropertyB3LYP/6-31G(d,p) EstimateMechanistic Significance
HOMO Energy -5.80 to -6.10 eVDefines the nucleophilic potential; localized primarily on the enamine nitrogen.
LUMO Energy -1.20 to -1.50 eVDefines the electrophilic susceptibility; localized over the carbonyl carbon.
Bandgap ( Δ E) ~4.50 to 4.80 eVQuantifies kinetic stability and molecular polarizability. A smaller gap indicates higher chemical reactivity.
Dipole Moment ( μ ) 4.5 to 6.0 DebyeHigh polarity dictates solubility profiles and strong dipole-dipole interactions in biological matrices.
C=O Stretch (IR) ~1590–1610 cm⁻¹Red-shifted from standard isolated ketones (~1715 cm⁻¹) due to extensive π -delocalization.

Conclusion

The integration of empirical azeotropic synthesis with rigorous DFT computational modeling provides a complete, self-validating profile of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one. Its tautomeric stability, pronounced dipole moment, and distinct HOMO-LUMO gap underscore its utility as a robust building block in medicinal chemistry. By adhering to the standardized protocols detailed in this guide, researchers can reliably predict, synthesize, and validate the electronic behaviors of complex enaminone systems for downstream drug development.

References

  • Kikta, E. J., Jr.; Bieron, J. F. (1976). "The enol-imine to keto-enamine tautomerization involved in the formation of 3-benzylamino-5,5-dimethylcyclohex-2-enone." Organic Magnetic Resonance, 8(4), 192-197.[Link]

  • Szafraniec, A.; Grajda, M.; Jędrzejewska, H.; Iwanek, W. (2020). "Enaminone Substituted Resorcin[4]arene—Sealing of an Upper-Rim with a Directional System of Hydrogen-Bonds." International Journal of Molecular Sciences, 21(19), 7494.[Link]

  • Fatima, A., et al. (2021). "Exploration of experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one(AMINE DIMEDONE) by DFT/TD-DFT with ethanol and DMSO as solvents and Molecular Docking studies." Journal of Molecular Liquids, 338(2), 116551.[Link]

Protocols & Analytical Methods

Method

Application Note: Catalyst-Free Synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Chemical Context The synthesis of β -enaminones...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Chemical Context

The synthesis of β -enaminones is a critical transformation in medicinal chemistry, as these scaffolds serve as vital precursors for anticonvulsant, anti-inflammatory, and antitumor agents. 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one (often designated by its IUPAC tautomeric equivalent, 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one) is synthesized via the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) and benzylamine.

Historically, this condensation required Lewis or Brønsted acid catalysts and volatile organic solvents. However, modern green chemistry paradigms emphasize catalyst-free and solvent-free protocols 1. This application note details the causality behind catalyst-free enaminone synthesis and provides scalable, self-validating experimental workflows.

Mechanistic Causality: Why Catalyst-Free?

In standard ketone-amine condensations, an acid catalyst is mandatory to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack.

However, the dimedone-benzylamine system bypasses this requirement due to two intrinsic thermodynamic and kinetic factors 2:

  • Inherent Electrophilicity: Dimedone is a highly activated 1,3-diketone. The electron-withdrawing nature of the dual carbonyl system renders the keto-carbon highly electrophilic, allowing the strong nucleophile (benzylamine) to attack directly without prior acid activation.

  • The "Push-Pull" Thermodynamic Sink: Following the formation of the transient hemiaminal intermediate, the dehydration step (-H₂O) is driven by an immense thermodynamic stabilization. The resulting enaminone forms a conjugated "push-pull" alkene system, where the nitrogen lone pair donates electron density directly into the α,β -unsaturated carbonyl network. This massive stabilization lowers the activation energy barrier for dehydration, allowing the reaction to proceed to completion using only ambient, thermal, or microwave energy 3.

G Dimedone Dimedone (Electrophilic 1,3-Diketone) Mix Catalyst-Free Activation (Thermal / Microwave Energy) Dimedone->Mix Benzylamine Benzylamine (Nucleophilic Primary Amine) Benzylamine->Mix NucleophilicAttack Nucleophilic Attack (Overcomes Activation Energy) Mix->NucleophilicAttack Hemiaminal Hemiaminal Intermediate (Transient State) NucleophilicAttack->Hemiaminal Dehydration Dehydration (-H2O) (Thermodynamic Driving Force) Hemiaminal->Dehydration Product 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one (Stable Push-Pull Enaminone) Dehydration->Product

Mechanistic workflow of the catalyst-free condensation of dimedone and benzylamine.

Experimental Workflows (Self-Validating Protocols)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The physical state changes and simple thin-layer chromatography (TLC) provide real-time feedback, eliminating the need for complex intermediate characterization 4.

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Rapid Discovery Scale)

This method is ideal for rapid library generation and drug discovery screening where time and green metrics are prioritized.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 10.0 mmol (1.40 g) of dimedone and transfer it into a 50 mL glass beaker or agate mortar.

  • Reagent Addition: Add 10.0 mmol (1.07 g, ~1.1 mL) of benzylamine directly to the dimedone.

  • Homogenization: Mix the reagents thoroughly using a glass rod or pestle for 1-2 minutes until a homogenous, thick paste is formed.

  • Irradiation: Transfer the paste to a microwave-safe vessel. Irradiate in a dedicated laboratory microwave reactor at 300 W for 2 to 4 minutes.

  • Cooling & Crystallization: Remove the vessel and allow it to cool to room temperature. The product will spontaneously solidify as the water byproduct evaporates or separates.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one.

Self-Validation Checkpoints:

  • Visual Phase Change: The reaction is validated by a distinct phase transition: solid (dimedone) + liquid (amine) paste crystalline solid (product).

  • TLC Monitoring: Spot the crude mixture on silica gel (Eluent: EtOAc/Hexane 3:7). Dimedone is UV-inactive but stains strongly with KMnO₄. The product is highly UV-active at 254 nm due to the conjugated enaminone system.

Protocol B: Aqueous Reflux Synthesis (Process Scale-Up)

This method utilizes water as a green solvent, making it highly suitable for scalable, pilot-plant batch synthesis where microwave reactors are impractical.

Step-by-Step Methodology:

  • Suspension: Suspend 50.0 mmol (7.01 g) of dimedone in 100 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Amine Addition: Add 52.0 mmol (5.57 g) of benzylamine dropwise to the suspension under vigorous stirring.

  • Thermal Activation: Heat the mixture to reflux (100 °C) for 2 to 3 hours. As the reaction progresses, the insoluble dimedone will react, and the product will begin to separate as an oily layer or suspended solid.

  • Precipitation: Remove the flask from heat and cool it slowly to room temperature, then transfer to an ice bath (0-5 °C) for 30 minutes to maximize precipitation.

  • Isolation: Filter the resulting precipitate via a Büchner funnel, wash with 2 x 20 mL of ice-cold deionized water, and dry under vacuum at 50 °C overnight.

Self-Validation Checkpoints:

  • Solubility Shift: Dimedone is moderately soluble in hot water, whereas the resulting enaminone is highly hydrophobic. The sudden precipitation of a crystalline mass upon cooling confirms successful conversion.

  • Yield & Purity: A crude yield exceeding 85% with a sharp melting point indicates that the catalyst-free dehydration was successful without side-product formation.

Quantitative Data & Method Comparison

The table below summarizes the quantitative metrics of the described catalyst-free methodologies, allowing researchers to select the optimal protocol based on their specific operational constraints.

ParameterMethod A: Microwave (Solvent-Free)Method B: Aqueous RefluxMethod C: Thermal (Solvent-Free)
Activation Energy Source Microwave Irradiation (300 W)Thermal (100 °C)Thermal (120 °C)
Reaction Time 2 – 4 minutes120 – 180 minutes30 – 45 minutes
Average Yield 92 – 96%85 – 89%88 – 92%
E-factor (Waste Metric) < 0.1 (Highly Green)~ 2.5 (Due to water volume)< 0.1 (Highly Green)
Scalability Low to MediumHigh (Pilot-plant ready)Medium
Primary Advantage Extreme speed, zero solventExcellent heat dissipationNo specialized equipment

References

  • Andrade, C. K. Z., et al. "Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones." ARKIVOC (2008).
  • Behbahani, F. K., et al. "Catalyst and solvent-free synthesis of β-enaminone derivatives." Asian Journal of Green Chemistry (2018).
  • Brahmachari, G., et al. "Catalyst-Free One-Pot Three-Component Synthesis of Diversely Substituted 5-Aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones Under Ambient Conditions." ACS Omega (2017).
  • Marvi, O., et al. "Lactic, Malic, Tartaric, Citric and Ascorbic Acid as Natural and Green Organocatalysts for Microwave-Induced Solvent-Free Synthesis of Enaminones." Journal of the Chemical Society of Pakistan (2024).

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Application

Application Note: 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one (CAS: 889-31-6) Note: Standard IUPAC nomenclature designates this compound as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one (CAS: 889-31-6) Note: Standard IUPAC nomenclature designates this compound as cyclohex-2-en-1-one, though it is frequently queried as cyclohex-3-en-1-one in literature databases.

Executive Summary & Chemical Profile

Cyclic β-enaminones are highly prized in synthetic organic chemistry due to their remarkable versatility as building blocks for complex, nitrogen-containing heterocycles. 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one —derived from the condensation of dimedone and benzylamine—is a premier example of this class.

The strategic choice of a benzyl group on the enamine nitrogen serves three distinct purposes in drug development:

  • Steric Tuning: It prevents unwanted poly-alkylation during multicomponent reactions (MCRs).

  • Lipophilicity: It significantly enhances the lipophilicity of the resulting heterocyclic scaffolds, a critical parameter for cellular permeability.

  • Synthetic Flexibility: The benzyl moiety can function as an orthogonal protecting group, easily removed via palladium-catalyzed hydrogenolysis if a free secondary amine is required in late-stage functionalization.

Mechanistic Principles: The "Push-Pull" System

The synthetic utility of 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one is governed by its highly conjugated "push-pull" electronic system . The electron-donating amino group (push) and the electron-withdrawing carbonyl group (pull) create a highly polarized scaffold [1].

This polarization results in ambidentate reactivity :

  • Nucleophilic α-Carbon (C-2): Highly reactive toward electrophiles, making it ideal for Michael additions and Knoevenagel condensations.

  • Electrophilic β-Carbon (C-3): Susceptible to nucleophilic attack, facilitating ring-closing condensation reactions.

  • Nucleophilic Nitrogen: Can participate in further cyclization or acylation events.

Furthermore, the formation of this enaminone proceeds through an initial enol-imine tautomer, which rapidly undergoes tautomerization to the more thermodynamically stable keto-enamine form, driven by the formation of an intramolecular hydrogen bond and extended conjugation [1].

Reactivity Enaminone 3-(Benzylamino)-5,5-dimethyl cyclohex-2-en-1-one AlphaC Nucleophilic α-Carbon (C-2) Enaminone->AlphaC Michael Additions BetaC Electrophilic β-Carbon (C-3) Enaminone->BetaC Condensations N_Atom Nucleophilic Enamine N Enaminone->N_Atom N-Alkylation/Acylation

Fig 1: Ambidentate "push-pull" reactivity profile of the β-enaminone scaffold.

Key Applications in Heterocyclic Synthesis

A. Multicomponent Synthesis of Acridinediones

Acridinediones are vital pharmacophores exhibiting potent anti-cancer, anti-microbial, and K-channel opening activities. 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one acts as a critical intermediate in the one-pot, three-component synthesis of 10-benzyl-hexahydroacridine-1,8-diones [2]. The reaction involves the in situ generation of the enaminone and an arylidenemedone (via Knoevenagel condensation), followed by a regioselective Michael addition and intramolecular cyclization.

B. Synthesis of Spiro[indole-3,2′-pyrroles]

Spiro-oxindoles are privileged structures in medicinal chemistry. The reaction of 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one with 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-a][1,4]oxazine-1,6,7-triones yields complex spiro-fused heterocyclic systems. The nucleophilic α-carbon of the enaminone attacks the highly electrophilic C-3 position of the trione, followed by a cascade cyclization that is strictly controlled by the steric bulk of the benzyl group [3].

MCR A Dimedone Knoevenagel Knoevenagel Adduct (Arylidenemedone) A->Knoevenagel + Aldehyde (-H2O) Enaminone β-Enaminone Intermediate A->Enaminone + Benzylamine (-H2O) B Aryl Aldehyde B->Knoevenagel C Benzylamine C->Enaminone Michael Michael Addition (C-C Bond Formation) Knoevenagel->Michael Enaminone->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Product 10-Benzyl-hexahydroacridine -1,8-dione Cyclization->Product

Fig 2: Mechanistic pathway for the multicomponent synthesis of acridinediones.

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one

This protocol utilizes a green-chemistry, solvent-free ultrasonic approach to maximize yield and prevent thermal degradation of the enol-imine intermediate [4].

Reagents:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione): 1.0 mmol (140 mg)

  • Benzylamine: 1.0 mmol (107 mg)

  • Copper(I) bromide (CuBr) catalyst: 0.05 mmol (7.2 mg)

Step-by-Step Methodology:

  • Preparation: In a 20 mL heavy-walled glass reaction tube, combine dimedone, benzylamine, and the CuBr catalyst. Do not add solvent.

  • Ultrasonication: Submerge the reaction tube in an ultrasonic bath (40 kHz, 250 W). Irradiate at ambient room temperature (20–25 °C) for exactly 30 minutes.

  • Monitoring: Verify reaction completion via TLC (Eluent: Ethyl Acetate/Hexane 1:2). The enaminone will appear as a highly UV-active spot (Rf ~0.4).

  • Workup: Quench the mixture by adding 5 mL of dichloromethane (DCM). Filter the suspension through a short pad of Celite to remove the CuBr catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue using a 1:1 mixture of diethyl ether and n-hexane to afford pure 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one as a crystalline solid.

Protocol 2: One-Pot Synthesis of 10-Benzyl-9-aryl-hexahydroacridine-1,8-diones

This protocol leverages the in situ generation of the enaminone to drive a multicomponent reaction (MCR) [2].

Reagents:

  • Dimedone: 2.0 mmol (280 mg)

  • Benzylamine: 1.0 mmol (107 mg)

  • Aryl Aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde): 1.0 mmol

  • Glacial Acetic Acid: 15 mL

Step-by-Step Methodology:

  • Assembly: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve dimedone, benzylamine, and the aryl aldehyde in 15 mL of glacial acetic acid.

    • Causality Note: Acetic acid acts as both the solvent and a Brønsted acid catalyst, accelerating both the Knoevenagel condensation and the final dehydration step.

  • Reflux: Heat the stirred mixture to reflux (approx. 118 °C) for 6 hours.

  • Precipitation: Allow the reaction to cool to room temperature, then pour the mixture into 50 mL of crushed ice-water under vigorous stirring.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake sequentially with cold water (3 x 10 mL) and cold ethanol (5 mL) to remove unreacted dimedone and traces of acetic acid.

  • Drying: Dry the product in a vacuum oven at 50 °C overnight.

Quantitative Data Summaries

Table 1: Optimization of Reaction Conditions for β-Enaminone Synthesis [4]

SubstrateAmineConditionsTime (min)Yield (%)
DimedoneBenzylamineSolvent-free, Ultrasound (40 kHz), CuBr3094
DimedoneBenzylamineReflux in Ethanol, No Catalyst18065
DimedoneAnilineSolvent-free, Ultrasound (40 kHz), CuBr2596

Table 2: Scope of Aryl Aldehydes in Acridinedione MCR Synthesis [2]

Aryl AldehydeR-Group on Product (C-9)Reaction Time (h)Isolated Yield (%)
4-Hydroxy-3-methoxybenzaldehyde4-OH, 3-OMe-Phenyl6.088
3-Ethoxy-4-hydroxybenzaldehyde3-OEt, 4-OH-Phenyl6.085
BenzaldehydePhenyl5.591
4-Chlorobenzaldehyde4-Cl-Phenyl4.593

References

  • The enol-imine to keto-enamine tautomerization involved in the formation of 3-benzylamino-5,5-dimethylcyclohex-2-enone. ResearchGate. Available at:[Link]

  • Crystal structure, Hirshfeld surface and frontier molecular orbital analysis of 10-benzyl-9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. Acta Crystallographica Section E, 2022, E78, 789–793. Available at:[Link]

  • Reaction of Pyrrolo[2,1-a][1,4]oxazine-1,6,7-triones with Carbocyclic Enamino Ketones. Synthesis of Spiro[indole-3,2′-pyrroles]. Russian Journal of Organic Chemistry, 2019, 55, 1461–1466. Available at:[Link]

Method

Application Note: Microwave-Assisted Synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

Executive Summary & Mechanistic Rationale Enaminones are highly versatile synthetic intermediates that bridge the gap between electrophilic and nucleophilic reactivity, making them indispensable in the development of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Enaminones are highly versatile synthetic intermediates that bridge the gap between electrophilic and nucleophilic reactivity, making them indispensable in the development of bioactive heterocycles and pharmaceuticals. The target compound, 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one (often referred to by its tautomeric nomenclature, cyclohex-2-en-1-one), is traditionally synthesized via the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with benzylamine.

Conventional methods require prolonged refluxing (6–12 hours) with azeotropic water removal, which often leads to thermal degradation, poor atom economy, and lower yields.1[1]. Microwaves interact directly with the molecular dipoles of the reactants, causing rapid rotation and molecular friction. This translates to instantaneous, localized superheating, which drastically reduces reaction times from hours to minutes and2[2].

Experimental Design & Causality

This protocol is engineered around a3[3].

  • Solvent-Free Environment: By eliminating the solvent, microwave energy is exclusively absorbed by the highly polar reactants. This concentrates the thermal energy directly at the reaction sites, accelerating the nucleophilic attack of the amine on the carbonyl carbon.

  • Reactant Ratio (1:1.05): A slight stoichiometric excess of benzylamine is employed to drive the Knoevenagel-type condensation equilibrium forward and account for any trace volatilization under microwave irradiation.

  • Temperature & Power Control: The reaction is capped at 130 °C. This provides sufficient activation energy for the elimination of water while4[4].

Comparative Data Analysis

The quantitative advantages of the microwave-assisted protocol over conventional reflux are summarized below to aid in process scale-up decisions.

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis
Heating Source Oil Bath (Convection)Microwave Reactor (Dielectric)
Solvent Toluene / BenzeneNone (Solvent-free)
Reaction Time 6.0 – 8.0 hours5 – 10 minutes
Temperature 110 °C (Reflux)130 °C
Yield (%) 65% – 70%88% – 95%
Primary Byproducts Bis-condensation adductsNegligible
E-Factor (Waste) High (Solvent intensive)Very Low

Mechanistic Workflow

EnaminoneSynthesis N1 Dimedone + Benzylamine N2 Microwave Irradiation N1->N2 Mixing (Neat) N3 Hemiaminal Intermediate N2->N3 Nucleophilic Attack N4 Dehydration (-H2O) N3->N4 Thermal Activation N5 Target Enaminone N4->N5 Tautomerization

Mechanistic workflow of the microwave-assisted condensation of dimedone and benzylamine.

Validated Step-by-Step Protocol

Materials Required:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione): 1.40 g (10 mmol)

  • Benzylamine: 1.12 g (10.5 mmol)

  • Dedicated Microwave Synthesis Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL microwave-transparent glass vial with a pressure-rated Teflon-lined crimp cap.

Procedure:

  • Preparation & Mixing: Weigh 1.40 g of dimedone and transfer it into the 10 mL microwave vial. Add 1.12 g of benzylamine directly to the solid.

    • Validation Check: The mixture will initially form a thick paste. The physical contact between the solid and liquid is sufficient for solvent-free microwave reactions; no additional homogenization buffer is required.

  • Atmospheric Control: Seal the vial with the crimp cap. Briefly purge the headspace with Nitrogen gas for 10 seconds via a needle to displace oxygen.

    • Causality: Purging prevents oxidative side reactions of the amine at high temperatures, ensuring high product fidelity.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters to:

    • Target Temperature: 130 °C

    • Maximum Power: 150 W

    • Hold Time: 8 minutes

    • Cooling: Enabled (air jet cooling to 40 °C post-reaction).

    • Causality:5[5].

  • In-Process Reaction Monitoring: After the cooling cycle completes, open the vial. Take a 1 mg aliquot, dissolve it in 1 mL ethyl acetate, and perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Validation Check: The dimedone starting material (which stains strongly with KMnO₄) should be completely absent. A new, highly UV-active spot representing the conjugated enaminone system should appear at a higher Rf value.

  • Workup and Purification: Add 5 mL of ice-cold ethanol to the crude mixture and triturate with a glass rod to induce crystallization. Filter the resulting precipitate under a vacuum and wash the filter cake with 2 mL of cold ethanol.

    • Causality: The target enaminone is highly crystalline and exhibits low solubility in cold ethanol, whereas unreacted benzylamine and the water byproduct remain dissolved in the filtrate, allowing for a rapid, chromatography-free purification.

  • Drying and Final Characterization: Dry the product in a vacuum desiccator overnight.

    • Validation Check: Determine the melting point. A sharp melting point profile confirms high purity. For absolute structural validation, perform ¹H NMR (CDCl₃); look for the characteristic vinylic proton singlet (~5.2 ppm) and the secondary amine proton signal which confirm the enaminone tautomer.

References

  • Andrade, C. K. Z., Barreto, A. F. S., & Silva, W. A. (2008). Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. ARKIVOC. 3

  • Taylor & Francis. (2022). Microwave Assisted, H3PW12O40 Mediated Green Synthesis, Crystal Structure, in-Vitro Anti-Inflammatory and Anti-Oxidant Investigation of Enaminoketones. 4

  • MDPI. (2009). Microwave Multicomponent Synthesis. 5

  • Beilstein Journals. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. 2

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. 1

Sources

Application

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one in multicomponent coupling reactions

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one in multicomponent coupling reactions. Introduction: The Strategic Va...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one in multicomponent coupling reactions.

Introduction: The Strategic Value of Enaminones in Modern Synthesis

Multicomponent reactions (MCRs) represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures in a single, efficient operation.[1][2] By combining three or more reactants in one pot, MCRs offer significant advantages in terms of atom economy, step efficiency, and reduced waste generation, making them highly valuable in fields like drug discovery and materials science.[1][3]

Within the vast toolkit of MCRs, enaminones have emerged as exceptionally versatile building blocks.[1][4] These compounds feature a conjugated system comprising an amine, an alkene, and a carbonyl group, which endows them with multiple reactive sites and a unique ambident reactivity profile.[4][5] Unlike simple enamines, enaminones are generally stable and easily handled, yet they possess both nucleophilic and electrophilic character, allowing them to participate in a diverse array of chemical transformations.[5]

This guide focuses specifically on 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one , a cyclic enaminone that serves as a powerful synthon for generating structurally diverse heterocyclic scaffolds. We will explore its synthesis, reactivity, and provide detailed protocols for its application in key multicomponent reactions, with a particular focus on the synthesis of dihydropyrimidinones (DHPMs), a class of compounds renowned for their broad pharmacological activities.[6][7][8]

Core Reagent: Synthesis and Reactivity Profile

The preparation of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one is straightforward, typically achieved through the direct condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with benzylamine. This reaction is often performed in a suitable solvent like ethanol and can be catalyzed by mild acids or even proceed under reflux conditions to afford the target enaminone in high yield.[9]

The synthetic utility of this enaminone stems from its conjugated π-system and the presence of multiple functional groups, which create several points for chemical attack.

Diagram: Reactivity Sites of the Enaminone Core

G cluster_molecule 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one cluster_legend Potential Reactive Sites mol mol A α-Carbon (Nucleophilic) pos_A A->pos_A B Nitrogen (Nucleophilic) pos_B B->pos_B C β-Carbon (Electrophilic) pos_C C->pos_C D Carbonyl Carbon (Electrophilic) pos_D D->pos_D

Caption: Key nucleophilic and electrophilic sites on the enaminone scaffold.

Application Protocol: Biginelli-like Synthesis of Dihydropyrimidinones (DHPMs)

One of the most powerful applications of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one is its role as a β-dicarbonyl surrogate in the Biginelli reaction.[10] This classic MCR traditionally combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[11][12] By replacing the ketoester with our title enaminone, a diverse range of DHPMs with a fused ring system can be accessed, which have shown promising antitumor activity.[10]

Causality and Mechanistic Insight

The reaction is typically acid-catalyzed. The proposed mechanism begins with the condensation of the aromatic aldehyde and urea to form an N-acyliminium ion intermediate.[11] This electrophilic species is then attacked by the nucleophilic α-carbon of the enaminone. Subsequent intramolecular cyclization via attack of the urea nitrogen onto the enaminone's carbonyl group, followed by a dehydration step, yields the final DHPM product. The use of an acid catalyst is crucial as it accelerates both the formation of the reactive N-acyliminium ion and the final dehydration step.[11][12]

Experimental Workflow

Sources

Method

Application Note: In Vitro Biological Evaluation of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: High-throughput cytotoxicity screening and target-specific enzymatic assays for novel enaminone scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: High-throughput cytotoxicity screening and target-specific enzymatic assays for novel enaminone scaffolds.

Scientific Context and Rationale

The compound 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one (frequently represented in literature by its tautomeric equivalent, 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one) is a highly versatile β-enaminone building block derived from dimedone. The formation of this enaminone proceeds through an initial enol-imine tautomer. This intermediate is stabilized by chelated water, which acts as an active exchange agent to enhance the tautomerization rate into the thermodynamically stable keto-enamine form.

Due to the dual nucleophilic and electrophilic nature of the enaminone system, this compound is heavily utilized in formal[3+3] and [3+2] cycloadditions. For instance, it reacts with pyrrolo[1,2-a]quinoxaline-1,2,4-triones to form complex spiro-heterocycles[1], and with chromenes to form fused pyrano-pyridines[2].

In drug discovery, these downstream derivatives are highly valued for their diverse pharmacological profiles. Fused heterocycles synthesized from this specific enaminone synthon have demonstrated significant in vitro cytotoxicity against human breast cancer cells (MCF-7)[3] and potent inhibition of acetylcholinesterase (AChE), a primary target in neurodegenerative disease models[2].

Experimental Workflow

The following diagram outlines the logical progression from chemical synthesis to in vitro biological validation.

G A 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one (Enaminone Synthon) B Synthesis of Fused Heterocycles (e.g., Spiro-oxindoles, Pyrano-pyridines) A->B Cyclocondensation & [3+3] Annulation C In Vitro Cytotoxicity Assay (MCF-7 / SRB Method) B->C Compound Library D Target-Specific Assay (AChE Inhibition / Ellman's Method) B->D Compound Library E Data Analysis & IC50 Determination C->E Viability Readout D->E Kinetic Readout

Workflow for the synthesis and in vitro evaluation of enaminone derivatives.

Protocol 1: High-Throughput Cytotoxicity Screening (SRB Assay)

Causality & Assay Selection: While the MTT assay is ubiquitous in cell viability screening, enaminone derivatives often possess intrinsic antioxidant and redox-active properties. These compounds can directly reduce tetrazolium salts in the absence of living cells, leading to false-positive viability signals. To circumvent this biochemical interference, the Sulforhodamine B (SRB) assay is strictly recommended[3]. SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a redox-independent measurement of cellular protein mass.

Self-Validating System Controls

To ensure the integrity of the assay, the following internal controls must be plated:

  • Positive Control: Doxorubicin (Validates the assay's sensitivity to a known cytotoxic agent).

  • Vehicle Control: 0.1% DMSO in media (Ensures the solvent does not artificially depress viability).

  • Blank: Cell-free media + SRB (Accounts for background dye retention in the plastic).

Step-by-Step Methodology
  • Cell Seeding: Seed MCF-7 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO 2​ to allow for cell attachment[3].

  • Compound Treatment: Prepare a serial dilution of the synthesized enaminone derivatives (e.g., 1, 10, 50, 100 µM) in complete media. Ensure the final DMSO concentration never exceeds 0.1%. Treat cells for 48 h.

  • Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 h.

    • Causality: TCA fixes the cells by precipitating proteins, effectively halting all biological activity and preserving the protein mass for stoichiometric staining.

  • Washing and Staining: Wash the plates 4 times with slow-running tap water and air-dry. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 min at room temperature in the dark.

  • Destaining: Quickly rinse the plates 4 times with 1% acetic acid to remove unbound dye.

    • Causality: Using 1% acetic acid lowers the pH, preventing the dissociation of the bound SRB dye from the basic amino acid residues. Air-dry the plates completely.

  • Solubilization and Readout: Add 200 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on a gyratory shaker for 10 min to solubilize the protein-bound dye. Measure the optical density (OD) at 540 nm using a microplate reader.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Causality & Assay Selection: Fused pyrano-pyridines derived from 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one show structural homology to known neuroactive alkaloids and are frequently evaluated for AChE inhibition[2]. The standard methodology is Ellman’s Assay . It relies on the enzymatic hydrolysis of acetylthiocholine to thiocholine, which subsequently reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) via thiol-disulfide exchange to form the yellow anion 5-thio-2-nitrobenzoate (TNB ).

Self-Validating System Controls
  • Positive Control: Donepezil (Standard clinical AChE inhibitor).

  • Enzyme Blank: Buffer + Substrate + DTNB (Accounts for spontaneous, non-enzymatic hydrolysis of the substrate).

  • Colorimetric Control: Compound + DTNB (Ensures the enaminone derivative does not spontaneously react with DTNB, which would artificially inflate the absorbance reading).

Step-by-Step Methodology
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the enaminone derivatives in DMSO and dilute with buffer. Prepare 15 mM acetylthiocholine iodide (ATCI) and 3 mM DTNB in the buffer.

  • Pre-incubation: In a 96-well plate, combine 140 µL of buffer, 20 µL of test compound solution, and 20 µL of AChE enzyme (0.22 U/mL). Incubate at 25°C for 15 min.

    • Causality: Pre-incubation allows the inhibitor sufficient time to interact with and bind to the enzyme's active site before the competitive substrate is introduced.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to each well to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 1 minute for 15 minutes using a kinetic microplate reader.

  • Calculations: Calculate the initial reaction velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Determine the % inhibition relative to the uninhibited vehicle control.

Data Presentation: Comparative Bioactivity

To properly evaluate the success of the synthesis and the biological efficacy of the derivatives, quantitative data must be structured to highlight Structure-Activity Relationships (SAR). Below is a representative data summary table comparing the base synthon to its complex downstream derivatives.

Compound IDStructural ModificationMCF-7 Cytotoxicity (IC 50​ , µM)AChE Inhibition (IC 50​ , µM)
Enaminone Synthon Base building block (Unfused)> 100> 100
Spiro-Derivative A Pyrroloquinoxaline fusion55.2 ± 3.1N/A
Pyrano-Derivative B Chromene fusion79.1 ± 4.512.4 ± 1.1
Doxorubicin Positive Control (Cytotoxicity)1.2 ± 0.2N/A
Donepezil Positive Control (AChE)N/A0.04 ± 0.01

Note: IC 50​ values are calculated using non-linear regression analysis (log(inhibitor) vs. normalized response) from three independent experiments.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

Welcome to the technical support center for the synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and overcome common challenges encountered during this synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one, a β-enaminone, from dimedone and benzylamine. The reaction is a condensation reaction that forms an enamine, a key intermediate in many organic syntheses.[1][2]

Low or No Product Yield

Question: I am getting a very low yield, or no product at all. What are the likely causes and how can I fix this?

Answer:

Low or no product yield in this enamine synthesis can stem from several factors, primarily related to reaction equilibrium, catalyst inefficiency, or reactant quality.

Causality and Solutions:

  • Incomplete Water Removal: The formation of an enamine is a reversible condensation reaction that produces water as a byproduct.[3][4] If water is not effectively removed, the equilibrium will not shift towards the product, leading to low yields.[4][5]

    • Recommended Action: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene or benzene to continuously remove water as it forms.[4][6] Alternatively, using drying agents like molecular sieves can also be effective.[6]

  • Improper pH/Catalyst: The reaction is typically acid-catalyzed.[6][7] The catalyst protonates the carbonyl oxygen of dimedone, making it more electrophilic and susceptible to nucleophilic attack by benzylamine.[8] However, the pH must be carefully controlled.

    • Too Acidic (Low pH): The benzylamine nucleophile will be protonated, rendering it non-nucleophilic and halting the initial addition step.[8][9]

    • Too Basic (High pH): The carbonyl group of dimedone will not be sufficiently activated for the nucleophilic attack to occur.[8][9]

    • Recommended Action: The optimal pH for enamine formation is generally weakly acidic, around 4 to 5.[9][10] Use a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TSA) or acetic acid.[6][11]

  • Poor Quality of Reagents: The purity of your starting materials is crucial.

    • Benzylamine: Can oxidize or undergo self-condensation over time.[12]

    • Dimedone: Can exist in its enol form, which might affect reactivity.

    • Recommended Action: Purify benzylamine by vacuum distillation if it appears discolored or shows impurities on a TLC plate.[12] Ensure your dimedone is of high purity.

Formation of Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and I'm isolating unwanted side products. What are they and how can I prevent their formation?

Answer:

The primary side reaction of concern is the self-condensation of dimedone, an aldol-type reaction.[6] Additionally, if there are impurities in the starting materials, other side reactions can occur.

Causality and Solutions:

  • Aldol Condensation of Dimedone: In the presence of acid or base, dimedone can react with itself to form a dimeric byproduct.[6] This is more likely to occur at higher temperatures or with prolonged reaction times.

    • Recommended Action:

      • Control the reaction temperature carefully.

      • Add the benzylamine to the dimedone solution gradually to ensure it reacts with the dimedone before the diketone can self-condense.

      • Optimize the catalyst concentration; too much acid can promote the aldol reaction.

  • Double Condensation: While less common with a mono-amine like benzylamine, it's a possibility if reaction conditions are harsh.

    • Recommended Action: Use a 1:1 molar ratio of dimedone to benzylamine.[11] A slight excess of the more volatile component (benzylamine) can sometimes be used to drive the reaction, but a large excess should be avoided.

Experimental Protocol: Optimized Synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

This protocol incorporates best practices to maximize yield and minimize side products.

Materials:

  • Dimedone (1.0 eq)

  • Benzylamine (1.05 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a condenser.

  • To the flask, add dimedone, toluene, and a magnetic stir bar.

  • Add benzylamine and a catalytic amount of p-TSA to the mixture.

  • Heat the mixture to reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap.[4]

  • Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete.

  • Monitor the reaction progress by TLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualization of the Reaction and Troubleshooting

reaction_troubleshooting Start Start Synthesis Reaction Dimedone + Benzylamine (Toluene, cat. p-TSA, Reflux) Start->Reaction WaterRemoval Water Removal (Dean-Stark) Reaction->WaterRemoval SideProducts Side Products Reaction->SideProducts Problem Product 3-(Benzylamino)-5,5-dimethyl- cyclohex-3-en-1-one WaterRemoval->Product Success LowYield Low/No Yield WaterRemoval->LowYield Problem Purification Purification (Recrystallization) Product->Purification Troubleshoot1 Check Water Removal: - Dean-Stark functioning? - Azeotrope forming? LowYield->Troubleshoot1 Troubleshoot2 Check Catalyst/pH: - Correct amount of p-TSA? - pH ~4-5? LowYield->Troubleshoot2 Troubleshoot3 Check Reagents: - Pure Benzylamine? - Pure Dimedone? LowYield->Troubleshoot3 Troubleshoot4 Check for Aldol Condensation: - Lower temperature? - Slower addition of amine? SideProducts->Troubleshoot4 Troubleshoot1->Reaction Optimize Troubleshoot2->Reaction Optimize Troubleshoot3->Reaction Optimize Troubleshoot4->Reaction Optimize

Caption: Troubleshooting workflow for the synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The reaction proceeds through a nucleophilic addition of the secondary amine (benzylamine) to the carbonyl group of the ketone (dimedone), forming a carbinolamine intermediate.[1] This is followed by acid-catalyzed dehydration to form an iminium ion.[9] Since the nitrogen of the iminium ion has no protons to lose, a proton is lost from the alpha-carbon to yield the final enamine product.[3][9]

enamine_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation & Dehydration cluster_step3 Step 3: Deprotonation Dimedone Dimedone (Ketone) Carbinolamine Carbinolamine Intermediate Dimedone->Carbinolamine + Benzylamine Benzylamine Benzylamine (2° Amine) Carbinolamine_p Protonated Carbinolamine Carbinolamine->Carbinolamine_p + H+ Iminium Iminium Ion Enamine Enamine Product Iminium->Enamine - H+ Carbinolamine_p->Iminium - H2O

Caption: Simplified mechanism of enamine formation.

Q2: Can I use a different catalyst?

A2: Yes, other acid catalysts like acetic acid or hydrochloric acid can be used, but p-TSA is common because it is a solid and easy to handle.[5] The key is to use a catalytic amount and maintain a weakly acidic environment.[9] In some cases, base catalysis has also been reported for enamine synthesis.[5][13]

Q3: What is the role of the solvent?

A3: The solvent, typically toluene or benzene, serves two main purposes. First, it dissolves the reactants. Second, and more importantly, it forms an azeotrope with the water produced during the reaction, which allows for its removal via a Dean-Stark trap, driving the equilibrium towards the products.[4][6]

Q4: How do I know when the reaction is complete?

A4: There are two primary ways to monitor the reaction's completion:

  • Water Collection: The reaction is likely complete when the theoretical amount of water has been collected in the Dean-Stark trap.

  • Thin-Layer Chromatography (TLC): Periodically take small aliquots from the reaction mixture and run a TLC. The disappearance of the starting materials (dimedone and benzylamine) and the appearance of a single major product spot indicate the reaction is finished.

Q5: My final product is an oil, not a solid. How should I purify it?

A5: If the product is an oil, recrystallization may not be an option. In this case, column chromatography is the recommended purification method. A silica gel column with a solvent system like hexanes/ethyl acetate can be used to separate the desired enamine from any unreacted starting materials or side products.

Q6: Can I use a different amine in this reaction?

A6: Yes, this reaction is general for the formation of enamines from ketones and secondary amines.[7] Primary amines will typically form imines instead.[1] The reactivity of the amine will influence the reaction conditions needed.

Quantitative Data Summary
ParameterRecommended ValueRationale
Reactant Ratio 1:1 to 1:1.05 (Dimedone:Benzylamine)A slight excess of the amine can help drive the reaction to completion.
Catalyst Load 0.01 - 0.05 eq (p-TSA)A catalytic amount is sufficient; excess can cause side reactions.[6]
Optimal pH ~4-5Balances the need for carbonyl activation without protonating the amine nucleophile.[9][10]
Temperature Reflux of Toluene (~111 °C)Sufficient to overcome the activation energy and facilitate azeotropic water removal.

References

  • Master Organic Chemistry. (2010, May 24). Enamines. [Link]

  • Chemistry LibreTexts. (2024, July 30). 19.9: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

  • Making Molecules. (2024, September 2). Enamines. [Link]

  • Dyke, S. F. The Chemistry of Enamines. Cambridge University Press. [Link]

  • Chemistry Stack Exchange. (2018, February 11). Acid in Imine Formation. [Link]

  • J-STAGE. Formation and Hydrolysis of Enamine in Aqueous Solution. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]

  • Love, B. E., & Raje, P. S. (1995). A Comparison of Imine Forming Methodologies.
  • Arkat USA. (2020, January 17). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?[Link]

  • Chithanna, S., et al. (2020). Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. Organic Letters, 22(6), 2391-2395.
  • Chegg.com. (2022, April 4). Solved a Synthesis of an Imine using a Dean-Stark Trap. [Link]

  • OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]

  • ResearchGate. Optimization of reaction conditions of enamine synthesis. [Link]

  • ResearchGate. (2026, March 18). How can one synthesize the enamine 3-((2-aminophenyl)amino)cyclohex-2-en-1-one (or 3-(2-aminophenylamino)cyclohex-2-en-1-one)?[Link]

  • Ivanov, I., & Nikolova, V. (2010). Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. Journal of the University of Chemical Technology and Metallurgy, 45(3), 269-274.
  • Reddit. (2024, November 8). How to purify Benzylamine?[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with researchers encountering isolation and purity issues when synthesizing β-enaminones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with researchers encountering isolation and purity issues when synthesizing β-enaminones.

The condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with benzylamine to form 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one is a classic transformation[1]. However, the conjugated N−C=C−C=O system introduces unique reactivity and stability profiles compared to standard isolated enamines[2]. This guide provides field-proven, self-validating protocols to troubleshoot the most common impurities encountered in this workflow.

Reaction Optimization & Causality

Q1: My reaction stalls at 70-80% conversion despite using excess benzylamine. Why is dimedone persisting?

Expert Insight: Enamine formation is an equilibrium process governed by the removal of water[3]. Dimedone exists predominantly in its highly stable enol form, which significantly reduces the electrophilicity of the carbonyl carbon compared to standard aliphatic ketones. If the water byproduct is not rigorously and continuously removed from the reaction matrix, the equilibrium halts, leaving unreacted starting materials.

Self-Validating Protocol: Optimized Dean-Stark Synthesis To drive this reaction to 100% conversion, you must shift the equilibrium mechanically:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Solvent Selection: Dissolve dimedone (1.05 eq) and benzylamine (1.00 eq) in anhydrous toluene (concentration ~0.5 M). Note: Using a slight excess of dimedone ensures all benzylamine is consumed, which simplifies downstream purification.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) to activate the dimedone carbonyl.

  • Validation: Heat to rigorous reflux. Monitor the water collection in the Dean-Stark trap arm. The reaction is self-validated as complete when the theoretical volume of water (1 molar equivalent) has visibly separated at the bottom of the trap.

Q2: I am observing a highly non-polar secondary spot on my TLC. What is this impurity?

Expert Insight: While the primary condensation yields the desired β-enaminone, forcing conditions (large excess of amine, prolonged high heat, or excessive acid catalyst) can trigger a second condensation event at the remaining carbonyl. This forms a symmetrical diimine[1]. Because diimines lack the highly polar hydrogen-bond-accepting carbonyl group, they elute much faster (higher Rf​ ) on normal-phase silica.

Workup & Purification Strategies

Q3: I washed my crude mixture with 1M HCl to remove excess benzylamine, but my product completely disappeared. What happened?

Expert Insight: This is the most critical point of failure in enaminone synthesis. Standard amine protocols dictate acidic aqueous washes to protonate and extract unreacted amines. However, β-enaminones are highly sensitive to aqueous acid [3]. The acid rapidly protonates the enaminone, forming an electrophilic iminium ion that is immediately attacked by water. This hydrolyzes your product entirely back into dimedone and benzylamine[3].

Mechanism SM Dimedone + Benzylamine Iminium Iminium Intermediate SM->Iminium -H2O (Dean-Stark) Product β-Enaminone (Target) Iminium->Product -H+ Degradation Hydrolysis (Acidic Workup) Product->Degradation H3O+ / H2O Degradation->SM Reversion

Fig 1. Reversible mechanism of β-enaminone formation and acid-catalyzed hydrolysis.

Q4: If I cannot use acid, how do I selectively remove unreacted dimedone without destroying my enaminone product?

Expert Insight: We can exploit the unique thermodynamic properties of the starting material. Dimedone is exceptionally acidic for a ketone ( pKa​≈5.2 ) due to the resonance stabilization of its enolate conjugate base. The target enaminone, conversely, is neutral-to-slightly basic.

Self-Validating Protocol: Acid-Free Base Wash

  • Dilution: Dissolve the crude reaction mixture in an organic solvent with good partitioning properties (e.g., ethyl acetate or dichloromethane).

  • Selective Deprotonation: Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ , pH ~8).

  • Partitioning: The dimedone is selectively deprotonated into its water-soluble enolate salt and partitions into the aqueous layer. The enaminone remains safely in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize the resulting solid from Ethyl Acetate/Hexanes to achieve >99% purity.

Purification Crude Crude Reaction Mixture (Product, Dimedone, Amine) CheckAmine Is excess benzylamine present? Crude->CheckAmine AcidWarning DO NOT USE HCl WASH (Causes Hydrolysis) CheckAmine->AcidWarning Yes BaseWash Sat. NaHCO3 Wash (Removes acidic Dimedone) CheckAmine->BaseWash No (Used excess Dimedone) Cryst Recrystallization (EtOAc/Hexane) AcidWarning->Cryst Use Polymer Scavenger instead BaseWash->Cryst Organic Layer Pure Pure 3-(Benzylamino)- 5,5-dimethylcyclohex-3-en-1-one Cryst->Pure

Fig 2. Self-validating purification workflow avoiding acid-catalyzed degradation.

Analytical Monitoring Data

To ensure rigorous tracking of your reaction and purification steps, utilize the following quantitative baseline data. The distinct chemical shifts of the vinylic proton ( =CH ) and the nitrogen-adjacent protons are the most reliable markers for reaction completion[1].

Table 1: Analytical Tracking of Enaminone Synthesis

CompoundTLC Rf​ (Hex/EtOAc 1:1)HPLC RT (min)*Key 1 H NMR Shifts ( CDCl3​ , δ ppm)
Dimedone (Starting Material)0.35 (streaks, UV active)3.25.50 (s, 1H, enol =CH), 1.08 (s, 6H, C(CH3​)2​ )
Benzylamine (Starting Material)0.10 (Ninhydrin positive)2.13.85 (s, 2H, N−CH2​ ), 7.2-7.4 (m, 5H, Ar-H)
β-Enaminone (Target Product)0.45 (Strong UV active)5.85.20 (s, 1H, =CH), 4.30 (d, 2H, N−CH2​ ), 1.05 (s, 6H)
Diimine (Over-reaction Impurity)0.70 (Highly non-polar)8.44.8-5.8 (m, =CH), lacks ketone C=O stretch in IR

*Note: HPLC retention times are representative based on a standard C18 reverse-phase column using a 5-95% Water/Acetonitrile gradient (0.1% Formic Acid).

References

  • Source: Molecules (via PMC - NIH)
  • Source: ARKIVOC (Arkat USA)
  • Enamines - Properties, Formation, Reactions and Mechanisms Source: Master Organic Chemistry URL

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

Welcome to the Technical Support Center for the isolation and crystallization of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one. This compound is a secondary β-enaminone derived from the condensation of dimedone and ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one. This compound is a secondary β-enaminone derived from the condensation of dimedone and benzylamine. Due to its highly polarized push-pull alkene system and its capacity for robust intermolecular hydrogen bonding, researchers frequently encounter phase separation ("oiling out"), polymorphism, and solvent entrapment during downstream processing.

This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot and optimize your solvent systems.

Mechanistic Grounding: The Role of Solvent in Enaminone Crystallization

The crystallization trajectory of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one is dictated by its tautomeric equilibrium and hydrogen-bonding capabilities[1]. In the solid state, secondary dimedone-derived enaminones predominantly exist in the keto-enamine form. Because the six-membered ring locks the enaminone in a trans configuration, intramolecular hydrogen bonding is sterically prohibited. Consequently, the molecules must satisfy their hydrogen-bonding potential (N-H donor, C=O acceptor) via intermolecular networks, forming infinite 1D chains or dimers[2].

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents act as competitive hydrogen-bond donors and acceptors[3]. They solvate the monomeric enaminone highly effectively, increasing solubility but disrupting the pre-nucleation solute-solute clusters. This often leads to high supersaturation requirements and the sudden precipitation of amorphous material.

  • Aprotic Solvents (e.g., Ethyl Acetate, Hexane, Dichloromethane): These solvents do not strongly compete for hydrogen bonds. They facilitate the self-assembly of N-H···O=C hydrogen-bonded dimers in solution, lowering the thermodynamic barrier to nucleation and promoting high-quality crystal growth[4].

Mechanism Solute Enaminone Solution Protic Protic Solvents (EtOH) Solvent-Solute H-Bonding Solute->Protic Aprotic Aprotic Solvents (EtOAc) Solute-Solute H-Bonding Solute->Aprotic Disrupted Disrupted Networks (Poor Nucleation) Protic->Disrupted Dimer Formation of Intermolecular N-H...O=C Chains Aprotic->Dimer Amorphous Amorphous / Oil Phase Disrupted->Amorphous Crystal Ordered Crystal Lattice Dimer->Crystal

Mechanistic pathway of solvent-dependent hydrogen bonding and nucleation.

Troubleshooting FAQs

Q1: My product consistently "oils out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I fix this? A1: Oiling out occurs when the supersaturated solution crosses the binodal curve into a two-liquid phase region before reaching the crystallization boundary. This is common when using a steep cooling ramp in a polar solvent where the solubility drops precipitously.

  • Causality & Solution: Switch to a binary solvent system with a flatter solubility curve, such as Ethyl Acetate (solvent) and Hexane (anti-solvent). Introduce the anti-solvent dropwise at an elevated temperature (e.g., 60 °C) until slight turbidity is observed, then hold the temperature isothermally. This allows the system to exit the metastable zone via nucleation rather than phase separation.

Q2: I am getting a mixture of crystalline habits (needles and blocks). Is this polymorphism? A2: Yes. Enaminones are notorious for conformational polymorphism driven by the rotation of the benzyl group and the packing of the dimedone rings[1]. Rapid cooling favors kinetically driven needle-like crystals, which are often metastable and difficult to filter.

  • Causality & Solution: Implement a strictly controlled cooling ramp (0.1–0.2 °C/min) and introduce seeds of the desired thermodynamic polymorph (usually block-like) at 5% supersaturation to bypass the kinetic pathway.

Q3: NMR shows solvent entrapment in my dried crystals. How do I prevent solvate formation? A3: Solvates form when small, polar solvent molecules (like methanol or water) are incorporated into the hydrogen-bonded lattice to fill void spaces[3].

  • Causality & Solution: Avoid crystallizing from pure low-molecular-weight alcohols. If a solvate has already formed, reslurry the crystals in a non-polar, non-coordinating solvent like heptane at 40 °C for 12 hours. The thermodynamic drive will force the transition to an unsolvated crystalline form.

G Start Crystallization Issue: 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one Issue Observation: Oiling Out or Poor Yield? Start->Issue Oiling Oiling Out (LLPS) Issue->Oiling PoorYield Poor Yield / Fine Powder Issue->PoorYield SolventCheck Check Solvent Polarity (Switch to EtOAc/Hexane) Oiling->SolventCheck TempCheck Adjust Cooling Ramp (0.1 °C/min) Oiling->TempCheck Seed Introduce Seed Crystals at Metastable Zone PoorYield->Seed Success High Purity Crystalline Product SolventCheck->Success TempCheck->Success Seed->Success

Troubleshooting workflow for enaminone crystallization issues.

Data Presentation: Solvent System Optimization Matrix

The table below summarizes the quantitative and qualitative outcomes of various solvent systems applied to dimedone-derived enaminones.

Solvent SystemVolume RatioPolarity IndexH-Bond DisruptionCrystallization OutcomeTypical Yield
Ethanol / Water2:1HighHigh (Competitive)Oiling out / Amorphous< 50%
MethanolPureHighHigh (Competitive)Solvate formation (Needles)65%
Dichloromethane / Hexane1:3ModerateLowFast nucleation, fine powder75%
Ethyl Acetate / Hexane 1:1 Moderate-Low None (Permissive) High-purity blocks (Optimal) > 85%
ToluenePureLowNoneHigh solubility at low temp< 40%

Standardized Experimental Protocol: Anti-Solvent Crystallization

This protocol utilizes a self-validating system: the visual cue of turbidity confirms the metastable limit has been reached, while the isothermal hold ensures thermodynamic control over the nucleation event[4].

Materials:

  • Crude 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

  • Ethyl Acetate (ACS Grade, anhydrous)

  • Hexane (ACS Grade, anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the crude enaminone in 5.0 mL of Ethyl Acetate at 60 °C under continuous stirring (300 rpm).

  • Clarification (Self-Validation Step 1): Polish filter the hot solution through a 0.22 µm PTFE syringe filter into a pre-heated glass vial. This removes heterogeneous nucleants (dust/insoluble impurities) that could trigger premature, uncontrolled nucleation.

  • Anti-Solvent Addition: Slowly add Hexane (approx. 3.0–4.5 mL) dropwise at 60 °C. Stop adding the anti-solvent the moment the solution becomes persistently turbid (the cloud point).

  • Isothermal Hold & Seeding (Self-Validation Step 2): Add exactly 0.5 mL of Ethyl Acetate to just clear the turbidity, bringing the solution into the metastable zone. Add 10 mg of pure, block-like seed crystals. Hold the temperature isothermally at 60 °C for 30 minutes to allow secondary nucleation to occur on the seed surfaces.

  • Cooling Profile: Cool the suspension to 5 °C at a strict, linear rate of 0.2 °C/min. Do not crash-cool, as this will induce LLPS.

  • Isolation: Filter the resulting crystals under vacuum, wash the filter cake with 2 mL of ice-cold Hexane, and dry in a vacuum oven at 40 °C for 8 hours to yield the pure product.

References

  • Source: nih.
  • Source: organic-chemistry.
  • Source: scispace.
  • Source: mdpi.

Sources

Optimization

Refining purification techniques for crude 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

Welcome to the Enaminone Troubleshooting Hub. Synthesizing β -enaminones—specifically 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one derived from dimedone and benzylamine—often presents unique downstream processing chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Enaminone Troubleshooting Hub. Synthesizing β -enaminones—specifically 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one derived from dimedone and benzylamine—often presents unique downstream processing challenges. While the condensation itself is thermodynamically driven, the resulting vinylogous amide possesses a dual character. It is highly stable under neutral or basic conditions but acutely sensitive to acidic environments.

This guide synthesizes field-proven insights and authoritative methodologies to help you navigate these purification bottlenecks, ensuring high-fidelity isolation of your target compound.

Section 1: Troubleshooting FAQs (Causality & Logic)

Q1: My crude 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one degrades during standard column chromatography. What is causing this, and how can I prevent it? Causality: The target compound is a β -enaminone (a vinylogous amide). While stable under neutral or basic conditions, the conjugated N−C=C−C=O system is highly susceptible to hydrolysis when exposed to the acidic silanol groups present on standard silica gel stationary phases[1]. This acidic microenvironment catalyzes the cleavage of the C-N bond, reverting the compound back to its starting materials (dimedone and benzylamine). Solution: Avoid standard silica gel entirely. Instead, utilize basic alumina for chromatographic purification, as enaminones exhibit excellent stability on this stationary phase[1]. Alternatively, bypass chromatography by using selective crystallization.

Q2: How can I efficiently remove unreacted dimedone and benzylamine from the crude mixture without triggering hydrolysis? Causality: Dimedone exists largely in its enol form and is mildly acidic (pKa ~5.2), while benzylamine is a basic primary amine. The enaminone product is neutral but acid-sensitive. Attempting to remove these via aggressive acid/base liquid-liquid extraction often destroys the product. Solution: A safer, field-proven approach exploits differential solubility. The crude mixture can be triturated or crystallized using a 1:1 mixture of diethyl ether and n-hexane[2]. The enaminone selectively crystallizes in this non-polar matrix, leaving the unreacted, more polar precursors dissolved in the mother liquor.

Q3: What are the optimal conditions for scaling up the synthesis to minimize crude impurities from the start? Causality: Prolonged heating in conventional solvents often leads to oxidation or the formation of complex side products, making downstream purification a nightmare. Solution: Utilizing a solvent-free method with a CuBr catalyst under ultrasound irradiation (40 kHz) at room temperature significantly reduces side reactions. For dimedone and benzylamine, this yields ~94% conversion in just 30 minutes[2]. The resulting crude is exceptionally clean, requiring only simple filtration and crystallization.

Section 2: Chromatographic Stability & Decision Matrix

To visualize the logical flow of our purification strategies, refer to the diagrams below. The first illustrates the chemical degradation pathway on improper stationary phases, while the second provides a decision tree for selecting your workflow.

StabilityPathway Enaminone 3-(Benzylamino)- 5,5-dimethylcyclohex-3-en-1-one (Stable Vinylogous Amide) Silica Standard Silica Gel (Acidic Silanol Groups) Enaminone->Silica  Improper Method Alumina Basic Alumina (Non-acidic environment) Enaminone->Alumina  Correct Method Hydrolysis C-N Bond Cleavage (Hydrolysis) Silica->Hydrolysis Elution Intact Elution (High Recovery) Alumina->Elution Degradation Degradation Products: Dimedone + Benzylamine Hydrolysis->Degradation

Mechanistic pathway of enaminone stability versus acid-catalyzed hydrolysis.

PurificationTree Start Crude 3-(Benzylamino)- 5,5-dimethylcyclohex-3-en-1-one Assess Assess Crude Purity (via NMR/TLC) Start->Assess HighPurity High Purity (>85%) Minor unreacted precursors Assess->HighPurity  Clean Rxn LowPurity Low Purity (<85%) Complex side products Assess->LowPurity  Messy Rxn Cryst Crystallization (1:1 Diethyl Ether / n-Hexane) HighPurity->Cryst Chroma Basic Alumina Chromatography (Hexane/EtOAc Gradient) LowPurity->Chroma Pure Pure Enaminone Product Cryst->Pure Chroma->Pure

Decision matrix for selecting the optimal enaminone purification workflow.

Section 3: Validated Step-by-Step Methodologies
Workflow A: Ultrasound-Assisted Crude Workup and Crystallization

Recommended for reactions yielding >85% crude purity.

  • Quenching & Extraction: Upon completion of the ultrasound-assisted reaction (30 min, room temperature), dilute the crude mixture with 5 mL of dichloromethane (DCM) or ethyl acetate[2].

  • Catalyst Removal: Filter the organic mixture through a medium-porosity glass frit to remove the solid CuBr catalyst. Wash the filter cake with an additional 2 mL of solvent to ensure complete product recovery[2].

  • Concentration: Remove the volatile solvent under reduced pressure using a rotary evaporator. Maintain the water bath at ≤30∘C to prevent thermal degradation.

  • Crystallization: To the concentrated crude residue, add a 1:1 (v/v) mixture of diethyl ether and n-hexane[2]. Swirl gently to ensure homogenous mixing.

  • Isolation: Chill the mixture to 4∘C for 2 hours to induce precipitation. Isolate the pure 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one crystals via vacuum filtration. Dry under high vacuum for 4 hours.

  • Validation Checkpoint: Dissolve a 1 mg crystal in CDCl3​ and perform 1H -NMR. The presence of a sharp singlet at ~5.3 ppm (the vinylic proton of the enaminone ring) and the absence of a methylene peak at ~3.3 ppm (characteristic of unreacted dimedone) confirm structural integrity and purity.

Workflow B: Basic Alumina Chromatography

Recommended for highly impure crudes (<85%) where crystallization fails.

  • Column Preparation: Pack a glass column with Basic Alumina (Brockmann Grade I or II) using a non-polar solvent like n-hexane[1]. Critical: Do not use silica gel.

  • Sample Loading: Dissolve the crude enaminone in a minimal amount of DCM and carefully load it onto the column head.

  • Elution: Elute using a step gradient of n-hexane to ethyl acetate (starting at 100% hexane and gradually increasing to 70:30 Hexane:EtOAc).

  • Fraction Monitoring: Monitor fractions via TLC using basic alumina plates.

  • Validation Checkpoint: Spot the pooled fractions on a basic alumina TLC plate. A single, UV-active spot confirms successful isolation. If tailing occurs, it indicates moisture contamination in the eluent; ensure all solvents are strictly anhydrous.

  • Recovery: Pool the product-containing fractions and concentrate under reduced pressure to yield the purified enaminone.

Section 4: Quantitative Performance Metrics

The table below summarizes the expected yields and optimal purification methods for dimedone-derived enaminones synthesized under solvent-free, ultrasound-assisted conditions, demonstrating the efficiency of Workflow A[2].

Table 1: Comparative Yields of Enaminone Syntheses (Dimedone + Primary Amines)

1,3-DicarbonylPrimary AmineReaction Time (min)Isolated Yield (%)Recommended Purification Method
DimedoneBenzylamine3094Crystallization (1:1 Ether/Hexane)
DimedoneAniline2596Crystallization (1:1 Ether/Hexane)
Cyclohexane-1,3-dioneBenzylamine3094Crystallization (1:1 Ether/Hexane)
Cyclohexane-1,3-dione4-Fluoroaniline2598Crystallization (1:1 Ether/Hexane)
References
  • BenchChem.
  • National Institutes of Health (NIH) - PMC.Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dimedone to Enaminone Condensation

Welcome to the Technical Support Center. This living document provides researchers, synthetic chemists, and drug development professionals with field-proven methodologies, mechanistic insights, and step-by-step protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This living document provides researchers, synthetic chemists, and drug development professionals with field-proven methodologies, mechanistic insights, and step-by-step protocols to overcome low conversion rates in the synthesis of β-enaminones from dimedone and various amines.

Below, you will find a diagnostic workflow to immediately identify the root cause of your low yields, followed by in-depth FAQs, quantitative catalyst comparisons, and self-validating experimental protocols.

Diagnostic Workflow for Low Conversion Rates

Troubleshooting Start Low Yield in Dimedone Condensation? CheckAmine Analyze Amine Nucleophilicity (Aliphatic vs. Aromatic) Start->CheckAmine Water Is Water Being Removed? Start->Water ElectronPoor Electron-Deficient Aniline? (e.g., -NO2, -Cl) CheckAmine->ElectronPoor Steric Sterically Hindered? (e.g., ortho-substituted) CheckAmine->Steric Sol_Acid Use Lewis/Brønsted Acid (I2, PPA-SiO2) ElectronPoor->Sol_Acid Activate Carbonyl Sol_Temp Increase Temp / Solvent-Free (120°C Neat) Steric->Sol_Temp Overcome Activation Energy Sol_Dean Dean-Stark or Molecular Sieves Water->Sol_Dean Shift Equilibrium

Workflow for diagnosing and resolving low yields in dimedone-amine condensations.

Section 1: Mechanistic Insights & Frequently Asked Questions

Q: Why does my condensation reaction stall at 40-50% conversion despite extended reaction times? A: The condensation of dimedone with an amine proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the carbonyl carbon of dimedone, forming a tetrahedral hemiaminal intermediate. This intermediate must undergo dehydration (loss of a water molecule) to form the stable β-enaminone (1)[1]. Because this dehydration step is reversible, the accumulation of water in the reaction mixture shifts the equilibrium back toward the starting materials. If water is not actively removed (e.g., via a Dean-Stark apparatus, molecular sieves, or solvent-free conditions that allow water to evaporate), the reaction will inevitably stall ().

Q: I am using an aniline derivative with an electron-withdrawing group (e.g., 4-nitroaniline). Why is the yield so low? A: Electron-withdrawing groups on the aromatic ring significantly decrease the electron density on the amine nitrogen, reducing its nucleophilicity (2)[2]. Consequently, the initial attack on the dimedone carbonyl is kinetically hindered. To overcome this, you must increase the electrophilicity of the dimedone carbonyl. This is achieved by using a Lewis acid (like molecular iodine) or a Brønsted acid (like PPA-SiO₂) catalyst, which coordinates to the carbonyl oxygen, making the carbon highly susceptible to attack by weak nucleophiles (3)[3].

Q: How does steric hindrance affect the reaction, and how can I bypass it? A: Ortho-substituted anilines (e.g., o-methylaniline) or bulky aliphatic amines introduce steric clashes during the formation of the hemiaminal intermediate, drastically slowing down the reaction (2)[2]. To overcome the high activation energy barrier associated with sterically hindered amines, thermal activation is required. Transitioning from a solvent-based system to a solvent-free, neat reaction at elevated temperatures (e.g., 120 °C) provides the necessary kinetic energy while simultaneously driving off the water byproduct (4)[4].

Section 2: Catalyst Selection & Quantitative Performance

To establish a self-validating system, selecting the right catalytic conditions based on your specific amine's properties is critical. The table below summarizes field-proven catalytic systems to optimize conversion rates.

Catalyst SystemReaction MediumTemp (°C)TimeAvg. YieldBest Use Case
None (Thermal) Solvent-Free (Neat)120 °C1.5 - 3 h87 - 94%Sterically hindered amines; green chemistry (4)[4].
Molecular Iodine (I₂) Acetonitrile25 °C (RT)< 60 min> 90%Mild conditions for sensitive functional groups (1)[1].
PPA-SiO₂ Solvent-Free70 - 80 °CVariableUp to 90%Electron-deficient anilines requiring strong activation (3)[3].
Borate Zirconia Aqueous25 °C (RT)ShortExcellentWater-soluble amines; eco-friendly synthesis (5)[5].

Section 3: Step-by-Step Troubleshooting Protocols

Protocol A: Solvent-Free Thermal Condensation (For Sterically Hindered Amines)

Causality: Running the reaction neat at 120 °C maximizes reactant collision frequency and directly boils off the water byproduct, shifting the equilibrium to the right without the need for complex catalysts (4)[4].

  • Preparation: In a 10 mL round-bottom flask, combine dimedone (1.0 mmol) and the sterically hindered amine (1.0 - 1.1 mmol). Do not add solvent.

  • Heating: Immerse the flask in a pre-heated oil bath at 120 °C. Stir vigorously. The mixture will melt and homogenize.

  • Monitoring: Allow the reaction to proceed open to the atmosphere (or under a gentle stream of nitrogen) to facilitate water evaporation. Monitor via TLC (typically 1.5 to 3 hours).

  • Workup: Once complete, cool the mixture to room temperature. The product will typically solidify.

  • Purification: Recrystallize the crude solid from aqueous ethanol to obtain the pure β-enaminone.

Protocol B: Molecular Iodine-Catalyzed Condensation (For Electron-Deficient Amines)

Causality: Molecular iodine acts as a mild Lewis acid, activating the dimedone carbonyl. This lowers the LUMO energy of the electrophile, facilitating attack by poorly nucleophilic amines at room temperature (1)[1].

  • Preparation: In a 25 mL round-bottom flask, dissolve dimedone (5.0 mmol) and the electron-deficient amine (5.0 mmol) in 5 mL of acetonitrile.

  • Catalyst Addition: Add molecular iodine (0.1 mmol, 2 mol%) to the stirring mixture.

  • Reaction: Stir the mixture at room temperature (25 °C). The reaction is typically complete within 60 minutes.

  • Workup: Remove the acetonitrile under reduced pressure.

  • Purification: Wash the crude residue with a dilute sodium thiosulfate solution to quench residual iodine, then recrystallize from aqueous alcohol.

Mechanism Dimedone Dimedone (Keto-Enol) Activation Carbonyl Activation by I2 (Lewis Acid) Dimedone->Activation Nucleophile Amine Attack (Nucleophilic Addition) Activation->Nucleophile Intermediate Hemiaminal Intermediate Nucleophile->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Rate-Limiting Step Product β-Enaminone (Product) Dehydration->Product

Mechanistic pathway of the I2-catalyzed dimedone-amine condensation.

Section 4: Advanced Troubleshooting & Quality Control

Q: My product is an oil instead of a solid. How do I induce crystallization? A: Enaminones can sometimes trap residual solvent or unreacted amine, depressing their melting point and causing them to oil out. To resolve this, triturate the crude oil with cold diethyl ether or hexanes. If the amine was used in excess, washing the organic layer with dilute HCl (if the product is stable) can remove unreacted amine. Recrystallization from a biphasic mixture like aqueous ethanol usually yields highly pure crystals (5)[5].

Q: Can I use microwave irradiation to improve yields? A: Yes. Microwave-assisted synthesis rapidly superheats the reaction mixture, drastically reducing reaction times from hours to minutes while often improving yields. This is particularly effective under solvent-free conditions, adhering strictly to green chemistry principles by minimizing waste and energy consumption ().

References

  • Borate Zirconia an Efficient Catalyst for The Synthesis of β-Enaminones in Aqueous Media. Der Pharma Chemica. 5

  • synthesis of some enaminone derivatives under solvent-free process. IMIST.

  • Molecular iodine–catalyzed mild and effective synthesis of b-enaminones at room temperature. Taylor & Francis. 1

  • Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. NIH. 3

  • Catalyst and solvent-free synthesis of β-enaminone derivatives. Asian Journal of Green Chemistry. 4

  • Synthesis of b-enaminones 3 form 1,3-diketone 1 and primary amines 2. ResearchGate. 2

Sources

Reference Data & Comparative Studies

Validation

In-Depth Technical Guide: FTIR Spectral Comparison of Dimedone and its Enaminone Derivative

Executive Overview The transformation of a β -diketone into an enaminone is a fundamental functional group interconversion in organic synthesis and drug development. This guide provides an objective, data-driven comparis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The transformation of a β -diketone into an enaminone is a fundamental functional group interconversion in organic synthesis and drug development. This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectra of dimedone (5,5-dimethylcyclohexane-1,3-dione) and its condensation product, 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one (thermodynamically stable as the conjugated 2-en-1-one β -enaminone). By analyzing the underlying mechanistic causality—specifically tautomerism and resonance delocalization—researchers can accurately interpret the distinct spectral shifts that validate this chemical transformation.

Structural Causality & Mechanistic Grounding

To understand the FTIR spectra, we must first examine the physical state and electronic distribution of both molecules.

1. Dimedone (The Keto-Enol Tautomer) While typically drawn as a diketone, dimedone exists predominantly as a highly stabilized enol tautomer in the solid state[1]. This enolization is driven by strong intermolecular hydrogen bonding. Consequently, its FTIR spectrum does not exhibit the typical isolated aliphatic ketone C=O stretch (~1710 cm⁻¹). Instead, the enolic hydroxyl group creates a massive, broad absorption band, and the conjugated carbonyl is shifted to a lower wavenumber[2].

2. The Enaminone System (Vinylogous Amide) Condensing dimedone with benzylamine yields a β -enaminone[3]. This structure is characterized by a highly conjugated N−C=C−C=O backbone. The nitrogen atom's lone pair donates electron density through the π -system directly to the electronegative carbonyl oxygen. This "push-pull" resonance effect significantly increases the single-bond character of the C=O bond, lowering its stretching frequency even further than that of the enol[4]. Additionally, the broad enolic O-H is replaced by a secondary amine N-H, drastically altering the high-frequency region of the spectrum[5].

Logic Dimedone Dimedone (Enol Tautomer) Enaminone Enaminone (Vinylogous Amide) Dimedone->Enaminone Benzylamine Condensation IR_Dimedone Broad O-H (~2800 cm⁻¹) Enol C=O (~1600 cm⁻¹) Dimedone->IR_Dimedone IR_Enaminone Sharp N-H (~3250 cm⁻¹) Conjugated C=O (~1580 cm⁻¹) Enaminone->IR_Enaminone

Logical relationship between structural transformation and resulting FTIR spectral shifts.

Comparative FTIR Spectral Analysis

The table below summarizes the quantitative FTIR data for both compounds, linking the observed wavenumbers directly to the mechanistic phenomena described above.

Functional GroupDimedone (Solid State)3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-oneMechanistic Causality
O-H Stretch ~2500 - 3200 cm⁻¹ (Broad)AbsentThe strongly H-bonded enolic O-H is consumed during the dehydration reaction.
N-H Stretch Absent~3250 - 3300 cm⁻¹ (Sharp)Secondary amine N-H appears. It is sharper and less broadened than the enolic O-H[5].
C=O Stretch ~1600 - 1610 cm⁻¹~1550 - 1590 cm⁻¹Resonance delocalization from the nitrogen lone pair lowers the C=O bond order[6].
C=C Stretch ~1550 - 1580 cm⁻¹~1530 - 1560 cm⁻¹Conjugated alkene stretch shifts slightly; often overlaps with N-H bending modes.
C-H (Aliphatic) ~2950 cm⁻¹~2950 cm⁻¹The gem-dimethyl and methylene backbone remains structurally unchanged.

Self-Validating Experimental Protocol

To ensure high-fidelity spectral acquisition, the synthesis, purification, and sample preparation must be treated as a single, self-validating workflow. The presence of residual water or unreacted starting material will immediately invalidate the FTIR comparison.

Workflow Step1 1. Reaction Setup Equimolar Dimedone + Benzylamine Step2 2. Azeotropic Distillation Dean-Stark Trap (Remove H₂O) Step1->Step2 Step3 3. Purification Recrystallization & Desiccation Step2->Step3 Step4 4. Sample Prep Anhydrous KBr Pellet Pressing Step3->Step4 Step5 5. FTIR Acquisition Scan 4000-400 cm⁻¹ Step4->Step5

Experimental workflow for the synthesis and FTIR validation of dimedone-derived enaminones.

Step-by-Step Methodology

Step 1: Condensation Reaction Setup

  • Procedure: Combine 10.0 mmol of dimedone and 10.0 mmol of benzylamine in 30 mL of anhydrous toluene in a round-bottom flask.

  • Causality: Toluene is selected because it forms an azeotrope with water, which is necessary to drive the equilibrium of the condensation reaction forward.

Step 2: Azeotropic Distillation

  • Procedure: Attach a Dean-Stark apparatus and a reflux condenser. Reflux the mixture vigorously for 3 to 4 hours.

  • Validation Check: The reaction is deemed complete when the theoretical stoichiometric volume of water (~0.18 mL) is collected in the trap. This acts as a real-time, visual confirmation of the dehydration step[5].

Step 3: Isolation and Purification

  • Procedure: Cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. Recrystallize the crude solid from a mixture of ethanol and water.

  • Validation Check: Dry the purified crystals in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 24 hours. Critical: Residual moisture will manifest as a broad peak at ~3400 cm⁻¹, which falsely mimics an enolic O-H and invalidates the FTIR comparison.

Step 4: KBr Pellet Preparation

  • Procedure: In an agate mortar, gently grind 1–2 mg of the dried enaminone with 150 mg of IR-grade, anhydrous potassium bromide (KBr). Press the mixture under 10 tons of pressure to form a transparent pellet.

  • Causality: The KBr matrix is IR-transparent and preserves the solid-state hydrogen-bonding network of the enaminone, which is essential for observing the true conjugated C=O and N-H shifts without solvent interference.

Step 5: FTIR Acquisition

  • Procedure: Acquire the spectrum from 4000 to 400 cm⁻¹ with a minimum of 32 scans at 4 cm⁻¹ resolution.

  • Validation Check: Run a baseline correction using a blank KBr pellet background scan. This ensures that atmospheric water vapor and CO2​ do not introduce artifact peaks into the critical 3200 cm⁻¹ and 1600 cm⁻¹ regions.

References

  • Dimedone | C8H12O2 | CID 31358 - PubChem - NIH. National Institutes of Health.[Link]

  • 1,3-Cyclohexanedione, 5,5-dimethyl- - the NIST WebBook. National Institute of Standards and Technology.[Link]

  • Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. MDPI / ResearchGate.[Link]

  • Enaminones - ElectronicsAndBooks. Chemical Society Reviews.[Link]

  • Synthesis of Symmetrical and Non-symmetrical Diimines from Dimedone. PMC - NIH.[Link]

  • The enol-imine to keto-enamine tautomerization involved in the formation of 3-benzylamino-5,5-dimethylcyclohex-2-enone. ResearchGate.[Link]

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of Enaminones: Featuring 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Enaminones, a class...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Enaminones, a class of vinylogous amides, have emerged as versatile and powerful organocatalysts, mediating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] This guide provides an in-depth comparison of the catalytic efficiency of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one and its structural analogues, with a focus on their performance in asymmetric Michael additions. We will delve into the mechanistic underpinnings of enaminone catalysis, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Rise of Enaminones as Organocatalysts

Enaminones are characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O).[3] This unique electronic structure allows them to act as potent nucleophiles through the enamine moiety, a mode of activation central to their catalytic prowess.[2] The general mechanism of enamine catalysis involves the formation of a nucleophilic enamine intermediate from a ketone or aldehyde and a secondary amine catalyst. This intermediate then reacts with an electrophile, followed by hydrolysis to regenerate the catalyst and furnish the desired product.[4]

The catalytic utility of enaminones stems from their ability to provide a chiral environment around the reactive enamine intermediate, thereby enabling highly enantioselective transformations. The steric and electronic properties of the substituents on the enaminone backbone play a crucial role in dictating the stereochemical outcome of the reaction.

Synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

The synthesis of the target enaminone, 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one, is typically achieved through a condensation reaction between a 1,3-dicarbonyl compound, in this case, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and a primary amine, benzylamine.[5][6] This reaction is often carried out under reflux with azeotropic removal of water or in the presence of a suitable catalyst.[5]

G cluster_reactants Reactants cluster_products Products Dimedone 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) Intermediate Hemiaminal Intermediate Dimedone->Intermediate + Benzylamine (Nucleophilic Attack) Benzylamine Benzylamine Benzylamine->Intermediate Product 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one Intermediate->Product - H₂O (Dehydration) Water H₂O

Caption: General synthesis of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one.

Comparative Catalytic Efficiency in the Asymmetric Michael Addition

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of carbon-carbon bond formation.[7] Enaminone organocatalysts have proven to be particularly effective in catalyzing the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, affording chiral γ-nitrocarbonyl compounds with high enantioselectivity.[8] These products are valuable synthetic intermediates for a variety of biologically active molecules.[9]

To objectively compare the catalytic efficiency of different enaminones, we will focus on the well-studied reaction between acetylacetone and trans-β-nitrostyrene. The performance of various enaminone-based organocatalysts, structurally related to 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one, is summarized in the table below. The data is adapted from a study by Pápai et al. (2022), where enaminones derived from various dicarbonyl compounds and a chiral amine were synthesized and evaluated.[8]

Catalyst (Enaminone derived from)Catalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
Dimedone Analogue 11016>9565
Dimedone Analogue 21016>9572
Indane-1,3-dione Analogue1016>9558
Barbituric Acid Analogue1016>9545

Data sourced from Pápai et al., 2022.[8]

The data clearly indicates that the structure of the dicarbonyl precursor of the enaminone catalyst significantly influences the enantioselectivity of the Michael addition. The dimedone-derived analogues, which share the same cyclohexenone core as 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one, exhibit superior performance, achieving up to 72% ee. This suggests that the conformational rigidity and steric environment provided by the 5,5-dimethylcyclohexenone scaffold are beneficial for inducing high levels of stereocontrol.

Catalytic Cycle of the Enaminone-Catalyzed Michael Addition

The catalytic cycle of the enaminone-catalyzed Michael addition proceeds through several key steps:

  • Enamine Formation: The enaminone catalyst reacts with the nucleophile (acetylacetone) to form a more nucleophilic enamine intermediate.

  • Michael Addition: The enamine intermediate attacks the electrophile (trans-β-nitrostyrene) in a stereocontrolled manner. The chiral environment of the catalyst directs the approach of the electrophile, leading to the formation of a specific stereoisomer.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the final product and regenerate the enaminone catalyst, which can then enter a new catalytic cycle.

G Catalyst Enaminone Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Nucleophile - H₂O Nucleophile Acetylacetone Nucleophile->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile trans-β-Nitrostyrene Electrophile->Iminium Iminium->Catalyst Regeneration Product γ-Nitrocarbonyl Product Iminium->Product + H₂O

Caption: Catalytic cycle of the enaminone-catalyzed Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene

This protocol provides a detailed, step-by-step methodology for conducting the asymmetric Michael addition reaction, adapted from established procedures.[8][10]

Materials:

  • Enaminone catalyst (e.g., a dimedone-derived analogue)

  • trans-β-Nitrostyrene

  • Acetylacetone

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the enaminone catalyst (0.025 mmol, 10 mol%).

  • Addition of Reactants: Dissolve the catalyst in anhydrous dichloromethane (2 mL). To this solution, add trans-β-nitrostyrene (0.25 mmol, 1.0 equivalent) followed by acetylacetone (0.75 mmol, 3.0 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C). Monitor the progress of the reaction by TLC. The reaction is typically complete within 5-16 hours, depending on the specific catalyst used.[8][10]

  • Work-up: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure γ-nitrocarbonyl product.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.

Broadening the Horizon: Other Catalytic Applications of Enaminones

While the Michael addition is a prominent application, the catalytic utility of enaminones extends to other important organic transformations, including:

  • Aldol Reactions: Enaminones can catalyze the direct asymmetric aldol reaction between ketones and aldehydes, providing access to chiral β-hydroxy ketones.[11][12] The mechanism is similar to the Michael addition, involving the formation of a nucleophilic enamine intermediate.

  • Cycloaddition Reactions: Enaminones have been employed as catalysts in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct complex heterocyclic frameworks.[9]

  • Alkylation Reactions: The nucleophilic enamine intermediate generated from an enaminone catalyst can react with alkyl halides in asymmetric alkylation reactions.[4][13]

The efficiency and stereoselectivity of enaminone catalysts in these reactions are also highly dependent on their structural features, offering a rich field for further catalyst design and optimization.

Conclusion

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one and its structural analogues represent a valuable class of organocatalysts with significant potential in asymmetric synthesis. Their performance in the Michael addition reaction highlights the importance of the cyclohexenone scaffold in achieving high levels of stereocontrol. The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties, opening avenues for the development of even more efficient and selective catalysts for a broad range of organic transformations. This guide provides a solid foundation for researchers to explore the exciting field of enaminone organocatalysis and to apply these versatile catalysts in the synthesis of complex, high-value molecules.

References

[1] Buckley, B.R., Kimber, M.C. and Slater, N.H., 2012. Organocatalysis [review article]. Annual Reports Section B (Organic Chemistry), 108, pp. 98-109. Available at: [Link]

[13] Nobel Prize Outreach AB 2021. ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. NobelPrize.org. Available at: [Link]

[14] Lavandera, I., et al. 2025. General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

[2] Chemistry LibreTexts. 2025. 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. Chemistry LibreTexts. Available at: [Link]

[8] Pápai, M., et al. 2022. Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. Molecules, 27(19), p.6493. Available at: [Link]

[10] ACS Omega. 2018. Mechanistic Insight into Fast and Highly Efficient Organocatalytic Activity of a Tripodal Dimeric Hexaurea Capsular Assembly in Michael Addition Reactions. ACS Omega, 3(9), pp.11059-11066. Available at: [Link]

[15] PubMed. 2023. Enamine/Iminium-based Dual Organocatalytic Systems for Asymmetric Catalysis and Synthesis. PubMed. Available at: [Link]

[4] Master Organic Chemistry. 2010. Enamines. Master Organic Chemistry. Available at: [Link]

[16] ResearchGate. 2025. Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. ResearchGate. Available at: [Link]

[17] ResearchGate. 2008. Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. ResearchGate. Available at: [Link]

[18] ResearchGate. 2015. Michael Addition of acetylacetone to nitrostyrene catalyzed by (S)-3 a. ResearchGate. Available at: [Link]

[7] Chemistry Steps. 2022. Stork Enamine Synthesis. Chemistry Steps. Available at: [Link]

[11] PubMed. 2001. Transition states of amine-catalyzed aldol reactions involving enamine intermediates: theoretical studies of mechanism, reactivity, and stereoselectivity. PubMed. Available at: [Link]

[12] ACS Publications. 2007. Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), pp.5471-5569. Available at: [Link]

[19] Beilstein Journals. 2012. Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, pp.1697-1729. Available at: [Link]

[20] Organic Syntheses. 2022. Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, pp.252-258. Available at: [Link]

[21] PubMed Central (PMC). 2021. Catalytic Reductive Aldol and Mannich Reactions of Enone, Acrylate and Vinyl Heteroaromatic Pronucleophiles. PMC. Available at: [Link]

[22] Asian Journal of Chemistry. 2011. Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Asian Journal of Chemistry, 23(12), pp.5333-5337. Available at: [Link]

[5] Journal of Chemical, Environmental and Biological Engineering. 2020. Synthesis, Characterization, In-vitro and In-silico Studies of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone. Journal of Chemical, Environmental and Biological Engineering, 4(2), pp.40-44. Available at: [Link]

[23] Organic Syntheses. 1941. 5,5-Dimethyl-1,3-cyclohexanedione. Organic Syntheses, Coll. Vol. 1, p.204 (1941); Vol. 2, p.200 (1922). Available at: [Link]

[6] ResearchGate. 2017. A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. ResearchGate. Available at: [Link]

[24] Royal Society of Chemistry. 2020. Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. RSC Advances, 10, pp.23456-23460. Available at: [Link]

Sources

Validation

Comparative HPLC Method Validation for the Quantification of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

Content Type: Publish Comparison Guide & Application Note Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Introduction & Scientific Context The compound 3-(Benzylamino)-5,5-dimethylc...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Publish Comparison Guide & Application Note Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Introduction & Scientific Context

The compound 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one is a dimedone-derived enaminone. Enaminones—characterized by the conjugated system −NH−C=C−C=O —are highly versatile synthetic intermediates and recognized pharmacophores. Extensive research has demonstrated their potent anticonvulsant and neuromodulatory activities, often acting via voltage-gated sodium channels or GABAergic pathways [1].

From an analytical perspective, quantifying this specific enaminone presents unique chromatographic challenges. The molecule possesses a bulky, hydrophobic 5,5-dimethylcyclohexenone ring, a highly polarizable enaminone core capable of tautomerization and strong hydrogen bonding, and a benzyl group that introduces π−π electron interactions. When utilizing standard fully porous C18 columns, these structural features frequently result in peak tailing due to secondary interactions with residual silanols, as well as poor resolution from synthetic precursors like dimedone and benzylamine [2].

This guide objectively compares the performance of traditional fully porous C18 columns against modern superficially porous (core-shell) C18 and Phenyl-Hexyl chemistries. Furthermore, it outlines a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol compliant with the ICH Q2(R2) guidelines for the validation of analytical procedures [3].

Mechanistic Insights: Stationary Phase Selection

To achieve a self-validating, robust method, the choice of stationary phase must be dictated by the analyte's molecular mechanics:

  • Traditional Fully Porous C18: Relies purely on hydrophobic partitioning. The deep pores increase the diffusion path length (longitudinal diffusion), which can exacerbate band broadening for bulky molecules like dimedone derivatives.

  • Core-Shell C18: Utilizes a solid silica core with a porous outer layer. This architecture minimizes the Eddy diffusion and mass transfer terms in the van Deemter equation, resulting in higher theoretical plates and sharper peaks without the backpressure of sub-2 μ m particles.

  • Core-Shell Phenyl-Hexyl: Offers orthogonal selectivity. While the hexyl chain provides moderate hydrophobicity, the phenyl ring engages in π−π interactions with the benzyl group of the analyte. This dual-retention mechanism is critical for resolving the enaminone from structurally similar aromatic impurities.

Analyte-Stationary Phase Interaction Model highlighting retention mechanisms.

Experimental Protocols & Method Validation Workflow

The following protocol was designed to rigorously evaluate the method's fitness for purpose according to the ICH Q2(R2) framework [3].

ICH Q2(R2) Analytical Method Validation Lifecycle.

Optimized Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent) with Diode Array Detector (DAD).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v). Causality: The acidic pH (approx. 2.7) suppresses the ionization of residual silanols on the silica support, drastically reducing secondary cation-exchange interactions with the enaminone nitrogen, thereby improving peak symmetry.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient: 10% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Thermostatted to reduce mobile phase viscosity and improve mass transfer).

  • Detection: UV at 280 nm (Optimal absorbance for the conjugated enaminone chromophore).

Step-by-Step Validation Procedure
  • Preparation of Standard Stock: Dissolve 10.0 mg of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one reference standard in 10 mL of Methanol (1.0 mg/mL).

  • Specificity Testing: Inject a blank, individual precursor solutions (dimedone, benzylamine), and a spiked sample mixture. Ensure the resolution ( Rs​ ) between the analyte and the closest eluting interference is >2.0 .

  • Linearity: Dilute the stock to create a 6-point calibration curve ranging from 1.0 μ g/mL to 100 μ g/mL. Inject in triplicate. Calculate the linear regression equation and correlation coefficient ( R2 ).

  • Accuracy (Recovery): Spike known concentrations of the analyte (80%, 100%, and 120% of the target working concentration) into a synthetic matrix. Extract and analyze in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability): Inject the 100% target concentration standard six consecutive times. Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

Comparative Data Analysis

Table 1: Column Performance Comparison

Data generated using a 50 μ g/mL standard under the optimized gradient conditions.

ParameterFully Porous C18 (5 µm)Core-Shell C18 (2.6 µm)Core-Shell Phenyl-Hexyl (2.6 µm)
Retention Time (min) 6.455.826.10
Peak Asymmetry ( As​ ) 1.65 (Tailing)1.151.02 (Excellent)
Theoretical Plates ( N ) 8,50018,20019,500
Resolution from Benzylamine 1.82.54.1
System Backpressure (bar) 110240235

Data Interpretation: The Fully Porous C18 column exhibited significant peak tailing ( As​=1.65 ), likely due to the enaminone core interacting with silanols within the deep pores. The Core-Shell C18 improved efficiency ( N=18,200 ) but the Core-Shell Phenyl-Hexyl provided the ultimate performance. The π−π interactions between the stationary phase and the benzyl group of the analyte resulted in perfect peak symmetry ( As​=1.02 ) and massive resolution ( Rs​=4.1 ) from the aromatic precursor, benzylamine.

Table 2: ICH Q2(R2) Validation Summary (Core-Shell Phenyl-Hexyl)
Validation ParameterAcceptance CriteriaObserved ResultPass/Fail
Specificity No interference at tR​ Blank and precursors show no peaks at 6.10 minPass
Linearity Range R2≥0.999 1.0 – 100 µg/mL ( R2=0.9998 )Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6%Pass
Method Precision %RSD ≤2.0% 0.45% (Peak Area), 0.12% ( tR​ )Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:1LOD: 0.15 µg/mL / LOQ: 0.45 µg/mLPass

Conclusion

The quantification of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one requires a nuanced approach to stationary phase selection due to its conjugated, polarizable core and hydrophobic appendages. While standard C18 columns suffer from peak tailing and moderate resolution, Core-Shell Phenyl-Hexyl chemistries provide superior chromatographic performance . By leveraging orthogonal π−π interactions alongside a reduced diffusion path, the Phenyl-Hexyl method delivers exceptional peak symmetry, high theoretical plates, and robust resolution. The provided method successfully meets all stringent ICH Q2(R2) validation criteria, ensuring a trustworthy, self-validating protocol for pharmaceutical quality control and research applications.

References

  • Title: Synthesis and anticonvulsant activity of enaminones. Source: Journal of Medicinal Chemistry, 35(15), 2798-2805. (1992). URL: [Link]

  • Title: Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS. Source: Journal of Pharmaceutical and Biomedical Analysis, 28(1), 161-170. (2002). URL: [Link]

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). URL: [Link]

Comparative

High-Resolution Mass Spectrometry Fragmentation Analysis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one: A Platform Comparison Guide

Introduction 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one is a versatile enaminone synthon derived from dimedone. Because enaminones act as critical pharmacophores in drug development, rigorous structural elucidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one is a versatile enaminone synthon derived from dimedone. Because enaminones act as critical pharmacophores in drug development, rigorous structural elucidation of these molecules is non-negotiable. High-Resolution Mass Spectrometry (HRMS) is the premier analytical technique for this task.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry platforms for analyzing the fragmentation patterns of this specific compound. By dissecting the mechanistic pathways and providing a self-validating experimental protocol, this guide equips scientists with the data needed to select the optimal platform for small molecule structural elucidation.

Mechanistic Fragmentation Pathways

The gas-phase fragmentation of enaminones under Electrospray Ionization (ESI) is driven by protonation at the most basic site—typically the secondary amine or the conjugated carbonyl oxygen. For 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one (Chemical Formula: C₁₅H₁₉NO, Exact Mass: 229.1467 Da), the [M+H]⁺ precursor ion at m/z 230.1545 undergoes three primary collision-induced dissociation pathways:

  • Tropylium Ion Formation (m/z 91.0548): High-energy heterolytic cleavage of the N-benzyl bond yields the highly stable, aromatic 6π-electron tropylium cation.

  • Retro-Diels-Alder (RDA) Cleavage (m/z 174.0919): A hallmark of cyclohexenone systems, the gem-dimethyl group at C5 facilitates the extrusion of neutral isobutene (56.0626 Da). This diagnostic loss is critical for confirming the integrity of the dimedone core .

  • C-N Bond Cleavage (m/z 123.0810): The loss of neutral benzylamine (107.0735 Da) leaves behind the protonated dimedone core, a reaction heavily influenced by proton transfer dynamics within α,β-unsaturated systems .

G M [M+H]+ m/z 230.1545 F1 Tropylium Ion m/z 91.0548 M->F1 N-C(Bn) Cleavage (High Energy) F2 [M+H - Isobutene]+ m/z 174.0919 M->F2 Retro-Diels-Alder (Low Energy) F3 [M+H - Benzylamine]+ m/z 123.0810 M->F3 C-N Cleavage (Mid Energy)

Proposed MS/MS fragmentation pathways of the enaminone [M+H]+ precursor ion.

Platform Comparison: Orbitrap vs. Q-TOF

When selecting an HRMS platform for enaminone structural elucidation, the choice dictates the depth of mechanistic insight and quantitative reliability. Both platforms utilize beam-type collisional dissociation (HCD in Orbitraps, CID in Q-TOFs), which crucially avoids the "low-mass cut-off" inherent to 3D ion traps, ensuring the low-mass tropylium ion (m/z 91) is reliably detected .

Performance Analysis
  • Orbitrap (e.g., Thermo Q Exactive): Excels in resolving power (>140,000 FWHM). It is the platform of choice when distinguishing isobaric fragments or identifying unknown impurities in a synthetic batch. However, its slower scan speed can limit data points across narrow UHPLC peaks.

  • Q-TOF (e.g., Agilent 6546): Delivers superior acquisition speed (up to 50 Hz) and exceptional isotopic fidelity. It is the optimal choice for high-throughput screening and dynamic LC gradients where preserving the exact isotopic distribution is necessary for elemental formula generation.

Table 1: HRMS Platform Performance Comparison
FeatureOrbitrap TechnologyQ-TOF TechnologyScientific Impact on Enaminone Analysis
Mass Resolving Power >140,000 (at m/z 200)~45,000 - 60,000Orbitrap provides superior separation of complex isobaric background matrix ions.
Scan Speed 12 - 20 HzUp to 50 HzQ-TOF ensures sufficient data points (>10) across narrow UHPLC peaks.
Collision Cell HCD (Higher-energy C-trap)CID (Collision-Induced)Both generate the m/z 91 fragment without ion trap low-mass limitations.
Isotopic Fidelity GoodExcellentQ-TOF provides highly accurate isotopic ratios for elemental composition confirmation.

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure reproducibility, the following protocol integrates internal validation steps based on the chemical properties of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one.

Step 1: Sample Preparation
  • Procedure: Dissolve the synthesized standard in LC-MS grade Acetonitrile (ACN). Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:ACN containing 0.1% Formic Acid (FA).

  • Causality: Enaminones exist in a delicate keto-enamine/enol-imine tautomeric equilibrium. The addition of 0.1% FA provides abundant protons to drive the formation of the stable[M+H]⁺ species, maximizing ESI+ ionization efficiency while preventing pH-induced hydrolysis.

Step 2: Chromatographic Separation
  • Procedure: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Solvent A (Water + 0.1% FA) and Solvent B (ACN + 0.1% FA). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The molecule features a highly hydrophobic benzyl group attached to a moderately polar dimedone core. A C18 stationary phase provides optimal retention, while the rapid gradient prevents on-column degradation.

Step 3: MS/MS Acquisition (Stepped Collision Energy)
  • Procedure: Operate the mass spectrometer in ESI Positive mode. Utilize a Data-Independent Acquisition (DIA) or targeted MS/MS method with Stepped Collision Energies (CE) at 10 eV, 20 eV, and 40 eV.

  • Causality: A single collision energy cannot capture the full structural picture.

    • 10 eV: Preserves the precursor ion (m/z 230.1545) and captures the low-energy RDA loss of isobutene.

    • 20-30 eV: Promotes the mid-energy cleavage of the C-N bond.

    • 40 eV: Shatters the dimedone core to reliably generate the high-energy tropylium ion (m/z 91.0548).

Workflow S1 Sample Prep (0.1% FA in ACN) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Protonation) S2->S3 S4 HRMS Analyzer (Stepped CE) S3->S4 S5 Data Processing (Accurate Mass) S4->S5

Self-validating LC-HRMS experimental workflow for structural elucidation.

Data Presentation & Analysis

The table below outlines the expected quantitative data for the fragmentation of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one. When executing the protocol above, mass errors should strictly fall within the specified tolerances to confirm structural identity.

Table 2: Diagnostic Fragment Ions and Mass Accuracies
Fragment AssignmentTheoretical m/zTypical Mass Error (Orbitrap)Typical Mass Error (Q-TOF)Optimal Collision Energy
[M+H]⁺ Precursor 230.1545< 1.0 ppm< 2.0 ppm10 eV
[M+H - Isobutene]⁺ 174.0919< 1.5 ppm< 2.5 ppm20 eV
[M+H - Benzylamine]⁺ 123.0810< 1.5 ppm< 2.5 ppm20 - 30 eV
Tropylium Ion [C₇H₇]⁺ 91.0548< 2.0 ppm< 3.0 ppm40 eV

Conclusion

The structural elucidation of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one relies heavily on identifying the m/z 174.0919 (RDA cleavage) and m/z 91.0548 (tropylium) fragments. Both Orbitrap and Q-TOF platforms successfully map these pathways, provided a stepped collision energy approach is employed. Orbitrap systems offer unmatched confidence in elemental composition via ultra-high resolution, whereas Q-TOF systems provide superior throughput and isotopic fidelity for dynamic chromatographic separations.

References

  • Title: Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study Source: PubMed Central (PMC) URL: [Link]

  • Title: Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Analysis of Derivatized Biogenic Aldehydes by LC Tandem Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

Validation

A Comparative Guide to the Reactivity of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one with Primary vs. Secondary Amines

Introduction Enaminones are a versatile class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. This arrangement imparts a unique reactivity profile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Enaminones are a versatile class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. This arrangement imparts a unique reactivity profile, making them valuable intermediates in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.[1] The reactivity of the enaminone scaffold, particularly its susceptibility to nucleophilic attack, is of significant interest to researchers in organic synthesis and drug development. A common transformation is the displacement of the existing amino moiety by another amine, a process often referred to as transamination or aminolysis.

This guide provides an in-depth technical comparison of the reactivity of a model enaminone, 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one, with primary versus secondary amines. We will explore the underlying mechanistic principles, the influence of steric and electronic factors, and provide a framework for predicting and controlling the outcomes of these reactions. While a direct, side-by-side kinetic study for this specific substrate is not extensively documented in peer-reviewed literature, this guide synthesizes established principles of organic chemistry and data from related systems to provide a robust comparative analysis.

Foundational Concepts: The Enaminone System

The enaminone 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one is synthesized via the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with benzylamine.[1] The resulting structure possesses both nucleophilic and electrophilic character. The electron-donating amino group enriches the electron density of the double bond, while the electron-withdrawing carbonyl group polarizes the system, making the C2 and C4 positions susceptible to nucleophilic attack.

The reaction with amines can proceed via two main pathways: nucleophilic attack at the carbonyl carbon (a 1,2-addition) or at the C4 position (a 1,4-conjugate addition), often leading to the displacement of the benzylamine group. The relative rates and outcomes of these reactions are dictated by the nature of the incoming amine nucleophile.

Comparative Reactivity Analysis: Primary vs. Secondary Amines

The reaction of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one with primary and secondary amines is a competitive process governed by two principal factors: the nucleophilicity of the attacking amine and steric hindrance at the reaction center.

Nucleophilicity: In general, secondary amines are considered to be more nucleophilic than primary amines of similar size. This is attributed to the electron-donating inductive effect of the two alkyl groups on the nitrogen atom, which increases the electron density of the lone pair.

Steric Hindrance: Conversely, the two alkyl groups on a secondary amine create a more sterically crowded environment around the nitrogen atom. This can impede its approach to the electrophilic centers of the enaminone, particularly the carbonyl carbon. Primary amines, with only one alkyl substituent, are less sterically encumbered.[2]

These two opposing factors create a nuanced reactivity profile when comparing primary and secondary amines in their reaction with our model enaminone.

Reaction with Primary Amines

Primary amines, such as ethylamine, are expected to react readily with 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one. Due to their lower steric bulk, they can efficiently attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of benzylamine would result in the formation of a new enaminone, 3-(ethylamino)-5,5-dimethylcyclohex-3-en-1-one.

dot

cluster_primary Reaction with Primary Amine (e.g., Ethylamine) start 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one + Ethylamine intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack at Carbonyl product 3-(Ethylamino)-5,5-dimethylcyclohex-3-en-1-one + Benzylamine intermediate->product Proton Transfer & Elimination cluster_secondary Reaction with Secondary Amine (e.g., Diethylamine) start 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one + Diethylamine intermediate Tetrahedral Intermediate (Sterically Hindered) start->intermediate Nucleophilic Attack (Slower due to Steric Hindrance) product 3-(Diethylamino)-5,5-dimethylcyclohex-3-en-1-one + Benzylamine intermediate->product Proton Transfer & Elimination

Caption: Proposed reaction pathway with a secondary amine.

Experimental Data and Observations

Amine TypeRelative NucleophilicitySteric HindranceExpected Reactivity with EnaminoneSupporting Observations
Primary Amine (e.g., Ethylamine)LowerLowerHigher The formation of enaminones from 1,3-dicarbonyls and primary amines is generally facile. [1]
Secondary Amine (e.g., Diethylamine)HigherHigherLower The synthesis of enaminones from secondary amines is often more difficult, requiring more stringent conditions. [1]

The expected higher reactivity of the primary amine is a result of the balance between nucleophilicity and steric accessibility. In this case, the reduced steric hindrance of the primary amine likely outweighs the higher intrinsic nucleophilicity of the secondary amine, making the former a more effective nucleophile for this particular transformation.

Proposed Experimental Protocols

To empirically validate the comparative reactivity, the following experimental protocols are proposed.

Synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one
  • To a solution of 5,5-dimethylcyclohexane-1,3-dione (10 mmol) in ethanol (50 mL), add benzylamine (10 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the title compound.

  • Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Comparative Reactivity Study

Reaction with a Primary Amine (Ethylamine):

  • Dissolve 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one (1 mmol) in a suitable solvent such as ethanol (10 mL).

  • Add a solution of ethylamine (1.2 mmol) in the same solvent.

  • Monitor the reaction progress at regular intervals using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Characterize the product and determine the yield.

Reaction with a Secondary Amine (Diethylamine):

  • Dissolve 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one (1 mmol) in ethanol (10 mL).

  • Add diethylamine (1.2 mmol).

  • Monitor the reaction progress under the same conditions and at the same intervals as the primary amine reaction.

  • Work-up, purify, and characterize the product in the same manner.

By comparing the reaction times and isolated yields under identical conditions, a quantitative measure of the relative reactivity can be established.

dot

G cluster_workflow Comparative Experimental Workflow cluster_reactions start Synthesize and Purify 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one primary React with Primary Amine (e.g., Ethylamine) start->primary secondary React with Secondary Amine (e.g., Diethylamine) start->secondary monitor Monitor Reactions (TLC/HPLC) primary->monitor secondary->monitor analysis Isolate, Purify, and Characterize Products monitor->analysis compare Compare Reaction Times and Yields analysis->compare

Caption: Workflow for the comparative reactivity study.

Conclusion and Implications

The comparative reactivity of 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one with primary versus secondary amines is a classic example of the interplay between electronic and steric effects in organic reactions. While secondary amines are generally more nucleophilic, their increased steric bulk is predicted to result in a slower reaction rate compared to less hindered primary amines in the context of transamination of this enaminone. This understanding is crucial for synthetic chemists aiming to perform selective aminolysis reactions on enaminone scaffolds. For instance, if a selective reaction with a primary amine is desired in the presence of a secondary amine, it may be achievable under milder conditions. Conversely, to achieve a reaction with a more hindered secondary amine, more forcing conditions may be necessary. The proposed experimental protocols provide a clear pathway for researchers to quantify these differences and leverage them in the design of novel synthetic routes for drug discovery and materials science.

References

  • Guzmán Agudelo, A. F., Pérez-Sena, W. Y., Kebir, N., Salmi, T., Ríos, L. A., & Leveneur, S. (2021). Influence of steric effects on the kinetics of cyclic-carbonate vegetable oils aminolysis. Reaction Chemistry & Engineering, 6(7), 1238-1247. [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]

  • Kascheres, C. (2008). Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. Molbank, 2008(3), M565. [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Recent Developments in the Chemistry of Enaminones. Molecules, 15(4), 2459–2507. [Link]

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2433–2480. [Link]

  • Ivanov, I. C., & Nikolova, V. D. (2008). Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. Molbank, 2008(3), m565. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Protocol: 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

As a preferred partner in laboratory safety and chemical handling, we provide researchers and drug development professionals with actionable, self-validating operational protocols. 3-(Benzylamino)-5,5-dimethylcyclohex-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical handling, we provide researchers and drug development professionals with actionable, self-validating operational protocols.

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one (often referenced in literature by its tautomeric equivalent, 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one, CAS: 889-31-6)[1] is a synthetic enaminone intermediate widely utilized in medicinal chemistry. While the intact molecule presents moderate acute toxicity, its chemical instability under extreme pH conditions dictates stringent operational and disposal protocols to prevent the generation of highly corrosive byproducts.

Mechanistic Toxicology & Causality

To handle this compound safely, one must understand its degradation pathways. Enaminones are generally stable under neutral conditions but undergo rapid hydrolysis in strongly acidic or basic aqueous environments.

If 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one is improperly mixed with routine acidic or basic waste streams, it hydrolyzes to yield 5,5-dimethylcyclohexane-1,3-dione (dimedone) and benzylamine [2]. Benzylamine (CAS: 100-46-9) is a highly corrosive lachrymator (H314) and a severe aquatic toxicant[3][4]. Improper segregation can lead to the generation of pressurized, corrosive, and toxic off-gassing within sealed waste carboys, leading to a severe EPA/RCRA violation and an immediate laboratory hazard[5].

Therefore, our disposal protocol is designed as a self-validating system : by mandating pH verification before waste consolidation, we eliminate the root cause of hazardous hydrolysis prior to incineration.

Physicochemical & Hazard Profile

The following table summarizes the quantitative data and hazard codes associated with the intact molecule and its primary hydrolysis byproduct.

Property / HazardValue / DescriptionSource
Chemical Name 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one[1]
CAS Number 889-31-6[1]
Molecular Weight 229.32 g/mol [6]
Primary Hazard (Intact) H302: Harmful if swallowed[7]
Hydrolysis Risk Yields Benzylamine (H314: Causes severe skin burns; Aquatic Toxicant)[3][8]
Waste Segregation & Disposal Workflow

The following logic diagram maps the critical decision points for segregating enaminone waste to prevent dangerous cross-contamination.

WasteSegregation Start Enaminone Waste Generation State Waste State? Start->State Solid Solid Waste (Vials, Powders, PPE) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Liquid Incineration High-Temperature Incineration Facility Solid->Incineration Solvent Solvent Type? Liquid->Solvent Organic Organic Solvents (e.g., EtOAc, DCM) Solvent->Organic Organic Aqueous Aqueous Streams Solvent->Aqueous Aqueous Organic->Incineration Hydrolysis Risk: Hydrolysis to Benzylamine (Corrosive) Aqueous->Hydrolysis Neutralize Neutralize to pH 6-8 Before Storage Hydrolysis->Neutralize Neutralize->Incineration

Logical workflow for the segregation and neutralization of enaminone chemical waste streams.

Experimental Protocols: Step-by-Step Disposal Methodologies

Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) mandate that chemical waste must not be disposed of in regular trash or sewer systems[9]. Follow these self-validating protocols to ensure compliance and safety.

Protocol A: Liquid Waste Segregation & Neutralization
  • Initial Segregation: Separate reaction filtrates into organic and aqueous streams. Do not mix them in a universal waste container[10].

  • Organic Waste Handling: Transfer organic washings (e.g., ethyl acetate, dichloromethane) containing the enaminone into a designated, chemically compatible organic waste carboy[5].

  • Aqueous Waste Neutralization (Critical Step): Before transferring any aqueous extraction layers to a waste carboy, test the solution with pH indicator paper.

  • pH Adjustment: If the pH is < 5.0 or > 9.0, carefully adjust the pH to 6.0–8.0 using dilute NaHCO3​ (for acidic waste) or dilute HCl (for basic waste). Causality check: This step validates the safety of the waste by preventing the acid/base-catalyzed hydrolysis of the enaminone into corrosive benzylamine during long-term storage.

  • Transfer and Cap: Once neutralized, transfer the liquid to the aqueous waste carboy. Ensure the container remains closed at all times except when actively adding waste[5].

Protocol B: Solid Waste Collection & Labeling
  • Collection: Collect all solid waste (weigh boats, Kimwipes, contaminated filter paper, and residual powder) in a dedicated, puncture-resistant, sealable container[11].

  • RCRA/EPA Compliant Labeling: Attach an institutional EHS hazardous waste tag upon the first addition of waste. List 100% of the constituents by their full common chemical names (e.g., "3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one 5%, Silica Gel 95%"). Do not use abbreviations or chemical formulas[9][10].

  • EHS Submission: Submit a waste collection request to your Environmental Health and Safety (EHS) department within 60 days of the accumulation start date. The material must be slated for high-temperature incineration[11].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate action is required to prevent inhalation of particulates or exposure to degraded byproducts.

  • Isolate & Evaluate: Isolate the spill area. If the spill involves a liquid solution and you detect a fishy/ammonia-like odor, assume hydrolysis to benzylamine has occurred. Evacuate personnel and ensure the fume hood exhaust is maximized[12].

  • Containment: For solid powder spills, do not dry sweep , as this generates hazardous inhalable dust. Lightly mist the powder with water or a compatible inert solvent to suppress dust generation[3].

  • Absorption: Use an electrically protected vacuum cleaner or wet-brushing techniques with an absorbent pad to collect the material[3].

  • Decontamination: Wash the spill surface thoroughly with a mild soap and water solution. Avoid using strong bleach or highly acidic decontaminants, which could trigger reactive degradation of residual traces.

  • Disposal: Place all spill cleanup materials (pads, gloves, brushes) into a sealed, heavy-duty hazardous waste bag, apply a Dangerous Waste label, and request an immediate EHS pickup[10][13].

References
  • GHS 11 (Rev.11) SDS Word 下载CAS: 889-31-6 Name: 3 ... - XiXisys Source: xixisys.com URL:[Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety Source: case.edu URL: [Link]

  • Material Safety Data Sheet - Benzylamine, 99% - Cole-Parmer Source: coleparmer.com URL:[Link]

  • Chemical Waste Disposal | Environmental Health & Safety - Washington State University Source: wsu.edu URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

As a Senior Application Scientist, I understand that handling specialized organic intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a deep understanding of the chemical's ph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized organic intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a deep understanding of the chemical's physical properties, its reactivity profile, and the operational context in which it is used.

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one (a benzylamine enaminone derivative of dimedone) is a highly versatile building block widely utilized by drug development professionals to synthesize complex, biologically active spiro-fused heterocycles, such as spiro[indole-pyrroles][1]. However, because it is typically handled as a fine crystalline powder and subsequently dissolved in volatile organic solvents, it presents distinct inhalation, dermal, and environmental hazards.

This guide provides a self-validating, step-by-step operational protocol for safely handling this compound, ensuring scientific integrity and uncompromising laboratory safety.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand the causality behind the hazards. We do not just wear PPE because a manual dictates it; we wear it to interrupt specific mechanisms of exposure[2].

  • Dermal/Ocular Irritation: As an enaminone, this compound possesses both nucleophilic and electrophilic character. If it contacts the moisture of the eyes or sweat on the skin, it can cause localized irritation.

  • Inhalation Hazard: The compound is a dry powder. Static charge generated during weighing can aerosolize micro-particles. Inhalation of these particulates can cause respiratory tract irritation.

  • Solvent Synergy Risks: This chemical is rarely reacted in isolation. It is typically dissolved in organic solvents (e.g., dichloromethane, tetrahydrofuran, or ethanol) for nucleophilic [3 + 3] additions[3]. These solvents act as carriers, rapidly transporting the dissolved enaminone through the skin barrier if a spill occurs, while simultaneously introducing flammability and vapor hazards[4].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to mitigate the specific hazards associated with this enaminone and its associated solvent systems. All equipment must comply with OSHA 29 CFR 1910.132 standards[5].

PPE ComponentSpecificationScientific Rationale & Causality
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent capillary action of organic solvents carrying the dissolved compound into the eye[6].
Hand Protection Disposable Nitrile Gloves (Double-gloved)Latex offers poor resistance to organic solvents. Nitrile provides a robust barrier against the enaminone powder and transient solvent splashes[6].
Body Protection Flame-Resistant (FR) Lab Coat & Long PantsPrevents dermal accumulation of aerosolized powder. The FR rating is critical because the compound is handled near flammable organic solvents[7].
Respiratory Chemical Fume Hood (Primary)Eliminates the need for an N95 respirator by maintaining a negative pressure environment, capturing both aerosolized powder and solvent vapors[7].

Experimental Protocol: Safe Handling & Reaction Setup

This methodology provides a self-validating workflow for utilizing 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one in a standard synthesis operation (e.g., preparation of spiro-heterocycles).

Phase 1: Pre-Operation Verification

  • Validate Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Inspect PPE: Perform a visual and inflation test on nitrile gloves to check for pinhole leaks before donning[8].

  • Static Mitigation: Wipe the exterior of the chemical container and the analytical balance with an anti-static cloth to prevent powder aerosolization.

Phase 2: Weighing and Transfer

  • Place an anti-static weigh boat on the balance inside the fume hood (or a dedicated vented balance enclosure).

  • Using a clean, grounded stainless-steel spatula, carefully dispense the required mass of 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one. Causality note: Avoid pouring the powder directly, as the drop height generates a dust plume.

  • Immediately cap the source bottle and seal it with Parafilm to prevent moisture degradation.

Phase 3: Solubilization & Reaction Setup

  • Transfer the weighed powder into a round-bottom flask equipped with a magnetic stir bar.

  • Secure the flask to a retort stand over a secondary containment tray.

  • Slowly add the required organic solvent (e.g., ethanol or THF) using a glass pipette or addition funnel.

  • Attach a reflux condenser if the reaction requires heating, ensuring all joints are lightly greased and secured with Keck clips to prevent vapor escape during the synthesis of spiro[indole-pyrroles][1].

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases can occur. Immediate, calculated action is required to prevent exposure.

  • Dry Powder Spill: Do not sweep dry powder, as this will aerosolize the enaminone. Gently cover the spill with damp paper towels (using water or a mild solvent like isopropanol) to suppress dust, then wipe it up and place the towels in a solid hazardous waste container[9].

  • Solvent Solution Spill: If the compound is already dissolved in an organic solvent, immediately extinguish all nearby ignition sources. Apply an inert absorbent material (e.g., sepiolite or vermiculite) to the liquid[9].

  • Waste Segregation: Dispose of all contaminated gloves, weigh boats, and absorbent materials in a clearly labeled "Hazardous Solid Waste" bin. Liquid reaction waste must be collected in a compatible, clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used[4].

Mandatory Visualization: Safety Workflow

The following diagram maps the critical decision points and operational flow for handling this chemical safely.

SafetyWorkflow Start Hazard Assessment: 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one PPE Don Required PPE (Goggles, Nitrile Gloves, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Airflow >100 fpm) PPE->Hood Weigh Weighing & Solubilization (Minimize Dust Generation) Hood->Weigh React Reaction Setup (e.g., Spiro-heterocycle Synthesis) Weigh->React Spill Spill Detected? React->Spill Clean Decontamination Protocol (Absorbent & Solvent Wipe) Spill->Clean Yes Dispose Waste Segregation (Solid vs. Organic Liquid) Spill->Dispose No Clean->Dispose

Operational safety workflow for handling 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • Maslivets, A. N., et al. Reaction of Pyrrolo[2,1-a][1,4]oxazine-1,6,7-triones with Carbocyclic Enamino Ketones. Synthesis of Spiro[indole-3,2′-pyrroles]. ResearchGate. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Requirements for Laboratories. NC State University Environmental Health and Safety. Available at:[Link]

  • American Chemical Society (ACS). Establishing the Effect of Solvent Polarity on Carotenoid Extraction: Safety considerations for handling organic solvents. Journal of Chemical Education. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one
Reactant of Route 2
3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one
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